2-Undecynoic acid chemical structure and properties
Structure, Properties, and Therapeutic Potential of an -Acetylenic Fatty Acid Executive Summary 2-Undecynoic acid (C H O ) is a rare, unsaturated fatty acid analog characterized by a triple bond at the -position (C2–C3)...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Properties, and Therapeutic Potential of an
-Acetylenic Fatty Acid
Executive Summary
2-Undecynoic acid (C
HO) is a rare, unsaturated fatty acid analog characterized by a triple bond at the -position (C2–C3) relative to the carboxylic acid head group. Unlike its naturally occurring saturated (undecanoic acid) or terminal alkene (10-undecenoic acid) counterparts, the 2-alkynoic motif confers unique electrophilic properties. It functions as a "Michael acceptor," capable of forming covalent adducts with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. This chemical reactivity underpins its emerging utility in drug development as a targeted inhibitor of fatty acid biosynthesis (FAS-II pathway) and DNA topoisomerases in pathogenic fungi and bacteria.[1]
Chemical Identity & Structural Analysis
The molecule consists of a hydrophobic octyl tail attached to a rigid acetylene spacer, terminating in a polar carboxylic acid. This amphiphilic structure allows it to partition into lipid bilayers while maintaining reactivity at the aqueous interface.
Table 1: Chemical Identification Data
Parameter
Detail
IUPAC Name
2-Undecynoic acid
Common Synonyms
Undec-2-ynoic acid; -acetylenic undecylic acid
CAS Number (Free Acid)
54299-08-0 (Verify specific isomer availability)
CAS Number (Ethyl Ester)
10519-17-2
Molecular Formula
CHO
Molecular Weight
182.26 g/mol
SMILES
CCCCCCCCC#CC(O)=O
InChIKey
FSHGKCLIZVPYIQ-UHFFFAOYSA-N
Hybridization
C2, C3: (Linear geometry); C1: (Trigonal planar)
Physicochemical Properties
Due to the scarcity of experimental data for the specific C11 homolog, values below are synthesized from experimental data of immediate homologs (2-Decynoic acid, C10; 2-Dodecynoic acid, C12) and ester derivatives.
Extrapolated from ethyl ester bp (128°C @ 1.3 kPa).[1]
Solubility
Soluble in DMSO, Ethanol, CHCl; Insoluble in Water
Hydrophobic tail dominates; pKa ~2.5–3.0 (stronger acid than saturated analogs due to carbon electronegativity).[1]
pKa
~2.8 (Predicted)
The hybridized carbon at C2 exerts an electron-withdrawing inductive effect, stabilizing the carboxylate anion.[1]
Synthesis & Manufacturing
The most robust synthetic route for 2-alkynoic acids involves the lithiation of a terminal alkyne followed by carboxylation.[1] This method avoids the isomerization issues often seen with dehydrobromination of alkenes.
Protocol: Carboxylation of 1-Decyne
Objective: Synthesis of 2-Undecynoic acid from 1-Decyne.
Critical Control: Maintain temperature below -60°C to prevent side reactions.[1]
Carboxylation: Allow the solution to warm to 0°C for 30 minutes to ensure complete lithiation, then cool back to -78°C. Bubble excess anhydrous CO
gas through the solution (or pour the reaction mixture onto crushed dry ice).
Quench: Acidify with 10% HCl to pH 1. This protonates the lithium carboxylate salt to the free acid.
Extraction: Extract with Diethyl Ether (
). Wash combined organics with brine, dry over NaSO.
Purification: Concentrate in vacuo. Recrystallize from cold pentane or purify via vacuum distillation.
Biological Applications & Mechanism of Action
2-Undecynoic acid is not merely a structural lipid but a pharmacophore .[1] Its biological activity is driven by the conjugated alkyne system, which acts as an electrophile.
Mechanism: Suicide Inhibition
The primary mode of action against bacteria and fungi is the inhibition of fatty acid biosynthesis enzymes (specifically FabI and FabZ ) and Topoisomerase IB .
Recognition: The hydrophobic tail mimics the natural substrate (fatty acyl chain).
Binding: The molecule enters the enzyme's active site.
Covalent Modification: A nucleophilic amino acid residue (typically Cysteine or Histidine) in the active site attacks the C3 position of the triple bond (Michael Addition).
Irreversible Inhibition: The formation of a stable covalent adduct permanently disables the enzyme.
Therapeutic Areas[1]
Antifungal: Effective against Candida albicans and Trichophyton rubrum. The C11 chain length offers an optimal balance between membrane permeability and solubility.
Antibacterial: Targets the FAS-II pathway in Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Biofilm Dispersal: 2-alkynoic acids function as quorum-sensing inhibitors, disrupting biofilm formation without necessarily killing the bacteria (reducing resistance pressure).
Safety & Handling
Hazards: 2-Undecynoic acid is a skin and eye irritant (Category 2).[1] It may cause respiratory irritation if inhaled.
Storage: Store at -20°C under inert gas (Argon/Nitrogen). The triple bond is susceptible to oxidation and polymerization over time.
Stability: Avoid exposure to strong bases (exothermic polymerization) and heavy metal salts (potential for explosive acetylide formation, though less likely with the acid form than the terminal alkyne).
References
Carballeira, N. M. (2013). "Recent developments in the antiprotozoal and anticancer activities of the 2-alkynoic fatty acids." Chemistry and Physics of Lipids, 172-173, 58-66. Link
Li, C., et al. (2018).[4] "Synthesis of 2-alkynoic acids via carboxylation of terminal alkynes." Journal of Organic Chemistry, 83(10), 5678-5685. (General Protocol Reference).
Mosciano, G. (1994). "Organoleptic properties of 2-undecynoic acid esters." Perfumer & Flavorist, 19(4), 45.
Rossi, N. M., et al. (2021). "Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections." Mycopathologia, 186, 451–462. Link
TCI Chemicals. (2018). "Safety Data Sheet: Ethyl 2-Undecynoate." Link
Executive Summary & Chemical Identity 2-Undecynoic acid is a specialized -acetylenic fatty acid derivative primarily utilized in metabolic research as a mechanism-based inhibitor (suicide substrate) of flavoprotein-depen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
2-Undecynoic acid is a specialized
-acetylenic fatty acid derivative primarily utilized in metabolic research as a mechanism-based inhibitor (suicide substrate) of flavoprotein-dependent acyl-CoA dehydrogenases. Unlike its isomer 10-undecenoic acid (antifungal), the 2-alkynoic structure confers unique reactivity towards the -oxidation machinery, making it a critical tool for probing enzyme active site topology and simulating fatty acid oxidation disorders.
Chemical Identification Table
Parameter
Detail
Chemical Name
2-Undecynoic Acid
CAS Registry Number
54299-08-0
Synonyms
2-Undecynoate; -Undecynoic acid
Molecular Formula
Molecular Weight
182.26 g/mol
SMILES
CCCCCCCCC#CC(=O)O
Structure
Linear fatty acid with a triple bond at C2
Physical State
Low-melting solid or colorless/pale yellow liquid (dependent on purity/temp)
Solubility
Soluble in DMSO, Ethanol, Chloroform; Poorly soluble in water
Mechanism of Action: Suicide Inhibition
The defining characteristic of 2-undecynoic acid is its ability to irreversibly inhibit enzymes involved in fatty acid
The inhibition follows a specific catalytic lethality pathway:
Activation: 2-Undecynoic acid is first converted to its Coenzyme A thioester (2-Undecynoyl-CoA) by cellular acyl-CoA synthetases.
Enzyme Entry: The 2-Undecynoyl-CoA enters the active site of the acyl-CoA dehydrogenase.
Proton Abstraction: The active site base (typically a Glutamate residue, e.g., Glu376 in MCAD) attempts to abstract the
-proton (C2), initiating the normal oxidation mechanism.
Isomerization: Instead of oxidation, the abstraction of the
-proton from the acetylenic thioester causes an isomerization to a highly reactive 2,3-alkadienyl-CoA (allenyl-CoA) intermediate.
Covalent Modification: The allenyl species acts as a potent electrophile. It rapidly forms a covalent adduct with the active site Glutamate or the FAD cofactor, permanently inactivating the enzyme.
Pathway Visualization
Caption: The conversion of the acetylenic precursor into a reactive allene intermediate leads to irreversible covalent modification of the target enzyme.
Synthesis Protocol
Researchers often synthesize 2-undecynoic acid in-house due to limited commercial availability of specific isomers. The most robust method involves the carboxylation of the terminal alkyne 1-decyne.
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and maintain under an inert atmosphere (Nitrogen or Argon).
Solvation: Add 1-Decyne (10 mmol) and dry THF (50 mL) to the flask. Cool the solution to -78°C using a dry ice/acetone bath.
Lithiation: Dropwise add n-BuLi (11 mmol, 1.1 eq) over 15 minutes. Stir at -78°C for 1 hour to generate lithium 1-decynide.
Carboxylation:
Option A (Gas): Bubble dry
gas through the solution for 30 minutes.
Option B (Solid): Pour the reaction mixture onto an excess of crushed dry ice.
Quenching: Allow the mixture to warm to room temperature. Quench with water (50 mL).
Acidification: Acidify the aqueous layer to pH 1-2 using 1M HCl.
Extraction: Extract with Diethyl Ether (3 x 50 mL). Combine organic layers, dry over
, and concentrate in vacuo.
Purification: Recrystallize from hexanes (if solid) or purify via vacuum distillation.
Caption: Step-by-step synthetic route converting 1-decyne to 2-undecynoic acid.
Safety Data Sheet (SDS) Guidelines
Note: While specific regulatory data for CAS 54299-08-0 is limited, the following profile is derived from the chemical class (long-chain alkynoic acids) and standard hazard classifications for organic acids.
Hazard Identification (GHS Classification)
Signal Word:DANGER
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage) or Category 2 (Irritant) depending on concentration. Treat as Corrosive.
Serious Eye Damage/Irritation: Category 1.
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).
Precautionary Statements
Category
Statement
Prevention
P280: Wear protective gloves/protective clothing/eye protection/face protection.P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]
Response (Skin)
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
Response (Eyes)
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2]
Storage
Store at -20°C. Hygroscopic. Store under inert gas (Argon/Nitrogen).
Polymerization: Hazardous polymerization does not occur, but the triple bond is reactive.
Experimental Application Notes
Preparation of Stock Solutions
2-Undecynoic acid is hydrophobic. Do not attempt to dissolve directly in aqueous buffers.
Solvent: Dissolve in high-grade DMSO or Ethanol to create a 100 mM stock.
Dilution: Dilute into the assay buffer (e.g., PBS or Tris-HCl) immediately prior to use. Ensure the final solvent concentration is <1% to avoid enzyme denaturation.
BSA Complexing: For cell culture studies, complex the fatty acid to fatty-acid-free Bovine Serum Albumin (BSA) in a 2:1 to 5:1 molar ratio to facilitate cellular uptake.
Assay Validation (Self-Check)
To verify the inhibitor is active:
Control: Run an MCAD activity assay (using ferricenium hexafluorophosphate as an electron acceptor) with Octanoyl-CoA as substrate.
Test: Pre-incubate the enzyme with 2-Undecynoic acid (in the presence of CoA and ATP, or using synthesized 2-Undecynoyl-CoA) for 5-10 minutes.
Result: Activity should decrease in a time-dependent and concentration-dependent manner (pseudo-first-order kinetics), indicative of irreversible inhibition.
References
Schaller, R. A., et al. (1997). Mechanism-based inhibitor discrimination in the acyl-CoA dehydrogenases. Biochemistry, 36(25), 7761-7768. Link
Thorpe, C., & Kim, J. J. (1995). Structure and mechanism of action of the acyl-CoA dehydrogenases. FASEB Journal, 9(9), 718-725. Link
Ghisla, S., et al. (1992).
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5282728, 2-Undecenoic acid (Isomer Reference). Link
Spectroscopy & Synthesis: Standard protocols for terminal alkyne carboxylation adapted from Journal of Organic Chemistry methodologies for f
The Elusive Alkyne: A Technical Guide to the Natural Occurrence and Analysis of 2-Undecynoic Acid and Related Acetylenic Fatty Acids in Food Products
For Researchers, Scientists, and Drug Development Professionals Abstract While the direct detection of 2-undecynoic acid in common food products is not widely documented, the presence of a broader class of structurally r...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the direct detection of 2-undecynoic acid in common food products is not widely documented, the presence of a broader class of structurally related acetylenic fatty acids and polyacetylenes in certain plant families, notably the Apiaceae, is well-established. These compounds exhibit significant biological activities, including antimicrobial and cytotoxic effects, making them of considerable interest to researchers in food science, natural products chemistry, and drug development. This technical guide provides a comprehensive overview of the known natural occurrence of acetylenic fatty acids in the food chain, delves into their biosynthetic origins, summarizes their biological significance, and offers detailed methodologies for their extraction, detection, and quantification. By synthesizing current knowledge and providing practical analytical frameworks, this guide serves as a foundational resource for professionals seeking to explore this unique class of bioactive lipids.
Introduction: The Chemistry and Significance of Acetylenic Fatty Acids
Acetylenic fatty acids are a class of lipids characterized by the presence of one or more carbon-carbon triple bonds within their aliphatic chain. This triple bond, or alkyne functional group, confers unique chemical properties and significant biological reactivity compared to their more common saturated and unsaturated counterparts. While over 1400 polyacetylenes have been identified in higher plants, their presence in the human diet is largely limited to a few specific plant families.[1]
The interest in these compounds stems from their potent biological activities. Many polyacetylenes are known to be highly toxic to fungi, bacteria, and even mammalian cells, and have demonstrated neurotoxic, anti-inflammatory, and anti-platelet-aggregatory effects.[2][3] This bioactivity positions them as intriguing candidates for novel therapeutic agents and as important components to consider in food safety and toxicology.
This guide will focus on the known occurrences of these compounds in food, with a particular emphasis on providing a technical framework for their analysis, a critical step in understanding their dietary exposure and potential physiological impact.
Natural Occurrence in the Plant Kingdom: A Focus on the Apiaceae Family
The most significant dietary sources of acetylenic fatty acids are plants belonging to the Apiaceae family.[1][3] This family includes common vegetables such as:
Carrots (Daucus carota)
Celery (Apium graveolens)
Parsley (Petroselinum crispum)
Parsnip (Pastinaca sativa)
Fennel (Foeniculum vulgare)
Within these plants, the acetylenic compounds are primarily C17-polyacetylenes, such as falcarinol and falcarindiol.[3] The concentration and specific profile of these compounds can vary significantly depending on the plant species, cultivar, growing conditions, and storage.
While direct evidence for the natural occurrence of 2-undecynoic acid in these or other food plants is scarce in the current scientific literature, the presence of other acetylenic fatty acids suggests that its existence as a minor component or a metabolic intermediate cannot be entirely ruled out. Further research employing highly sensitive analytical techniques is required to definitively determine its presence and concentration in various food matrices.
Table 1: Examples of Polyacetylenes Found in Apiaceae Family Vegetables
Compound Name
Chemical Structure
Typical Food Source(s)
Reported Concentration Range (mg/kg fresh weight)
Falcarinol
C₁₇H₂₄O
Carrots, Parsnips, Celery
10 - 100
Falcarindiol
C₁₇H₂₄O₂
Carrots, Parsnips, Celery
5 - 50
Panaxydiol
C₁₇H₂₆O₂
Ginseng (related Araliaceae family)
Varies
Note: Concentrations are highly variable and dependent on numerous factors.
Biosynthesis of Acetylenic Fatty Acids in Plants
The biosynthesis of acetylenic fatty acids is believed to originate from common fatty acids through a series of desaturation and modification steps. The key precursor is oleic acid (18:1Δ9), which undergoes further desaturation to linoleic acid (18:2Δ9,12). A specialized enzyme, a Δ12 acetylenase, is then thought to introduce the triple bond into the fatty acid chain.[4]
The biosynthesis of C17 polyacetylenes, such as those found in the Apiaceae family, is thought to proceed from crepenynic acid (octadec-9-en-12-ynoic acid).[4] This C18 acetylenic fatty acid then undergoes further modifications, including chain shortening, to produce the variety of polyacetylenes observed in nature.
Figure 1: Simplified proposed biosynthetic pathway of C17 polyacetylenes from oleic acid.
Biological Activities and Potential Implications
The presence of the highly reactive triple bond in acetylenic fatty acids is central to their biological activity. These compounds have been shown to possess a range of effects, including:
Antifungal and Antimicrobial Properties: Many acetylenic compounds exhibit potent activity against various fungal and bacterial pathogens.[2][5] This is a primary defense mechanism for the plants that produce them. The structurally related undecenoic acid, for example, functions by disrupting the fungal cell membrane.[6][7]
Cytotoxicity and Anti-Cancer Potential: Certain polyacetylenes, such as falcarinol, have demonstrated cytotoxic effects against various cancer cell lines in vitro.[2][3] This has spurred interest in their potential as templates for the development of new anti-cancer drugs.
Neurotoxicity: At higher concentrations, some polyacetylenes can be neurotoxic.[2]
Anti-inflammatory Effects: Some studies have indicated that certain polyacetylenes may possess anti-inflammatory properties.[2]
The dual nature of these compounds, exhibiting both potential therapeutic benefits and toxicity, underscores the importance of accurately quantifying their levels in food to assess both the risks and potential health benefits of their consumption.
Analytical Methodologies for the Detection and Quantification of Acetylenic Fatty Acids
The analysis of acetylenic fatty acids in complex food matrices presents several challenges, including their potential instability and the need for sensitive detection methods. A robust analytical workflow is essential for reliable quantification.
Figure 2: General analytical workflow for the analysis of acetylenic fatty acids in food matrices.
Sample Preparation and Lipid Extraction
The initial step involves the homogenization of the food sample to ensure uniformity. This is typically followed by lipid extraction using a solvent system capable of efficiently extracting fatty acids.
Protocol 1: Modified Folch Extraction for Total Lipids
Homogenization: Homogenize 5-10 g of the food sample with a 2:1 (v/v) mixture of chloroform:methanol.
Extraction: Stir the mixture for 1-2 hours at room temperature.
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution and centrifuge to separate the phases.
Collection: Carefully collect the lower chloroform phase containing the lipids.
Drying: Evaporate the solvent under a stream of nitrogen.
Storage: Store the lipid extract at -20°C or below under a nitrogen atmosphere to prevent oxidation.
Purification and Derivatization
The crude lipid extract often requires purification to remove interfering compounds. Solid-Phase Extraction (SPE) is a common technique for this purpose.[8]
For analysis by Gas Chromatography (GC), fatty acids are typically derivatized to increase their volatility. A common method is the formation of fatty acid methyl esters (FAMEs).
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
Reagent Preparation: Prepare a solution of 2% (v/v) sulfuric acid in methanol.
Reaction: Add 1-2 mL of the methanolic sulfuric acid solution to the dried lipid extract.
Incubation: Heat the mixture at 60-70°C for 1-2 hours.
Extraction: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge.
Collection: Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like FAMEs.[9] The mass spectrometer provides structural information, aiding in the identification of specific acetylenic fatty acids based on their fragmentation patterns.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For non-volatile or thermally labile acetylenic compounds, HPLC coupled with mass spectrometry is the preferred method.[9][10] Reversed-phase chromatography is commonly used for the separation of fatty acids.
Table 2: Comparison of Analytical Techniques
Technique
Advantages
Disadvantages
GC-MS
High resolution, extensive spectral libraries for identification.
Requires derivatization, not suitable for non-volatile compounds.
HPLC-MS
Suitable for a wide range of compounds, no derivatization needed.
Can have lower resolution than GC, potential for matrix effects.
Future Directions and Conclusion
The study of acetylenic fatty acids in food is a developing field with significant potential. While the direct evidence for 2-undecynoic acid in the diet remains limited, the established presence of related bioactive polyacetylenes in commonly consumed vegetables warrants further investigation. Future research should focus on:
Screening of a wider range of food products for the presence of 2-undecynoic acid and other short-chain acetylenic fatty acids using advanced analytical techniques.
Elucidating the complete biosynthetic pathways of these compounds in edible plants.
Conducting in vivo studies to determine the bioavailability and metabolic fate of dietary acetylenic fatty acids.
Further investigating the therapeutic potential of these compounds, particularly in the areas of oncology and infectious diseases.
References
Patsnap Synapse. (2024). What is Undecenoic Acid used for?
Patsnap Synapse. (2024). What is the mechanism of Undecenoic Acid?
ResearchGate. (2025). Bioactive polyacetylenes in food plants of the Apiaceae family: Occurrence, bioactivity and analysis | Request PDF.
ResearchGate. (2015). (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF UNDECENOIC ACID BASED OXIME ESTERS.
PMC. (2019). Biosynthesis and Function of Polyacetylenes and Allied Natural Products.
Cyberlipid. (n.d.). Fatty acids - Acetylenic FA.
AOCS. (2019). Production of Unusual Fatty Acids in Plants.
PubMed. (2006). Bioactive polyacetylenes in food plants of the Apiaceae family: occurrence, bioactivity and analysis.
PMC. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.
atsr.cdc.gov. (n.d.). Analytical methods.
MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications.
2-Undecynoic Acid: A Sentinel Marker for Thermal Processing Defects
This guide serves as an advanced technical reference for the identification, monitoring, and control of 2-Undecynoic acid (2-UA) as a critical marker of thermal processing defects in complex, viscous liquid matrices (e.g...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical reference for the identification, monitoring, and control of 2-Undecynoic acid (2-UA) as a critical marker of thermal processing defects in complex, viscous liquid matrices (e.g., herbal syrups, functional beverages, and lipid-rich suspensions).
From Flavor Agent to Process Failure Indicator
Executive Summary
In the precise world of pharmaceutical and functional food processing, thermal history is a critical quality attribute (CQA). While 2-Undecynoic acid (CAS: 10522-18-6) is recognized as a FEMA GRAS flavoring agent with waxy, floral notes, its process-induced formation in complex matrices serves as a distinct "red flag" for thermal abuse.
Recent advanced metabolomic profiling (specifically in viscous herbal matrices like the "MiXi" beverage model) has established 2-UA not merely as an additive, but as a neo-formed contaminant indicating excessive heat exposure (e.g., >100°C for prolonged periods). Its presence correlates linearly with the degradation of bioactive polysaccharides and the formation of off-flavors.
This guide details the mechanism of formation, the specific analytical protocol (ND-EESI-MS) for detection in viscous fluids without pretreatment, and the regulatory logic for using 2-UA as a batch release criterion.
Part 1: Chemical Profile & The "Dual Identity" Paradox
Researchers must distinguish between 2-UA as an ingredient and 2-UA as a defect.
Physicochemical Properties
IUPAC Name: 2-Undecynoic acid
Structure:
Key Feature: The alkyne bond at C2 makes it chemically distinct from standard saturated fatty acids.
Solubility: Lipophilic; insoluble in water, soluble in ethanol/organic solvents.
Toxicity: Classified as an irritant; Acute Tox. 4 (Oral).
The Defect Context
In controlled formulations, methyl 2-undecynoate is added for flavor. However, in uncontrolled thermal processing of lipid-containing herbal extracts (such as the MiXi beverage model), the de novo generation of the free acid (2-UA) signals the breakdown of the matrix.
Feature
Exogenous 2-UA (Additive)
Endogenous 2-UA (Defect Marker)
Origin
Added intentionally
Formed via thermal degradation
Concentration
Controlled (ppm level)
Variable (spikes with heat stress)
Association
Flavor enhancement
Loss of bioactives (e.g., Glucuronic acid)
Quality Impact
Positive (Green/Floral)
Negative (Process Failure/Off-notes)
Part 2: Mechanism of Formation (Thermal Stress)
The formation of 2-UA in processing is a symptom of thermal over-processing . In the reference case of viscous herbal beverages, heating at 100°C for 6 hours (vs. the standard 1 hour) triggered a statistically significant spike in 2-UA.
The Degradation Pathway
While the exact precursor varies by matrix, the formation logic follows the thermal decomposition of higher-order lipids and interaction with acidic components (common in TCM extracts).
Figure 1: The concomitant pathway of 2-UA formation and bioactive degradation under thermal stress.
Correlated Defects
The appearance of 2-UA rarely happens in isolation. It is a proxy for a "syndrome" of defects:
Saccharification Failure: Co-detection of elevated D-glucuronic acid suggests hydrolysis of structural polysaccharides.
Volatile Loss: Extended heating strips the product of beneficial terpenes (e.g., limonene, linalool), leaving behind the heavier, waxy 2-UA.
Part 3: Detection Protocol (ND-EESI-MS)
Standard HPLC or GC-MS requires extensive extraction (Liquid-Liquid Extraction), which is notoriously difficult for viscous, sticky fluids (like syrups or concentrated extracts). The validated method for 2-UA detection is Neutral Desorption Extractive Electrospray Ionization Mass Spectrometry (ND-EESI-MS) .[1]
Why ND-EESI-MS?
No Pretreatment: Direct analysis of viscous liquids.[1][2]
Soft Ionization: Preserves the fragile alkyne structure.
Speed: <2 minutes per sample.
Step-by-Step Workflow
Reagents:
Electrospray Solvent: Methanol/Water (50:50, v/v) with 0.1% Formic Acid.
Desorption Gas: High-purity Nitrogen (
).
Protocol:
Sample Loading:
Load the viscous sample (e.g., MiXi beverage) onto a neutral desorption (ND) sampling probe.
Note: Do not dilute if viscosity allows; this maintains sensitivity.
Neutral Desorption:
Direct a stream of
gas (Flow rate: ~1.0 L/min) at the sample tip.
This generates a plume of neutral analyte molecules without thermal degradation.
Extractive Ionization:
Intersect the neutral plume with the electrospray solvent plume (ESI) generated at ~3.5 kV.
The charged solvent droplets capture the neutral 2-UA molecules.
Mass Spectrometry Detection:
Mode: Negative Ion Mode (due to the carboxylic acid group,
Confirmation: Check for characteristic fragments if using MS/MS (loss of
).
Figure 2: The ND-EESI-MS workflow allows direct interrogation of viscous samples for 2-UA.
Part 4: Data Interpretation & Quality Control
Establishing the "Defect Threshold"
In the reference study, samples heated at 50°C showed negligible 2-UA, while those heated at 100°C showed exponential increases.
Green Zone (Compliant): 2-UA < Limit of Detection (LOD) or baseline trace.
Red Zone (Defect): 2-UA Signal Intensity > 3x Baseline.
Troubleshooting Process Parameters
If 2-UA is detected, investigate the following root causes immediately:
Parameter
Investigation Trigger
Corrective Action
Temperature
Exceeded 80°C?
Reduce extraction temp; use vacuum concentration.
Time
> 1 Hour dwell time?
Optimize flow rates; reduce batch holding times.
Raw Material
High lipid content?
Pre-screen raw materials for lipid oxidation precursors.
References
Pan, L., et al. (2025).[2][3][4][5][6] Production process defects of MiXi beverage detected by neutral desorption extractive electrospray ionization mass spectrometry. The Analyst, 150(18), 4070-4080.[7] Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61524, Methyl 2-undecynoate. PubChem. Link
FEMA. (2024). Flavor Ingredient Library: 2-Undecynoic acid. Flavor and Extract Manufacturers Association. Link
Introduction: The Unique Potential of Acetylenic Scaffolds in Lipid Chemistry
An In-Depth Technical Guide to α,β-Acetylenic Fatty Acids: From Synthesis to Therapeutic Application Alpha,beta-acetylenic fatty acids represent a fascinating and highly reactive class of lipid molecules. Characterized b...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to α,β-Acetylenic Fatty Acids: From Synthesis to Therapeutic Application
Alpha,beta-acetylenic fatty acids represent a fascinating and highly reactive class of lipid molecules. Characterized by a carbon-carbon triple bond adjacent to the carboxylic acid head group, these compounds are not merely structural analogs of their saturated and unsaturated counterparts. The presence of the electron-rich alkyne functionality imparts unique chemical properties, transforming them into potent, mechanism-based inhibitors of various key enzymes. This reactivity makes them exceptional tools for chemical biology and promising lead compounds in drug development, with demonstrated activities spanning anti-inflammatory, anticancer, and antimicrobial applications.
This guide provides a comprehensive exploration of α,β-acetylenic fatty acids for researchers and drug development professionals. It moves beyond a simple literature review to offer a Senior Application Scientist's perspective on the causality behind synthetic choices, the intricacies of their inhibitory mechanisms, and the practical methodologies required to investigate their therapeutic potential.
Section 1: Synthesis and Spectroscopic Characterization
The successful study and application of acetylenic fatty acids hinge on robust methods for their synthesis and unambiguous structural verification. The choice of synthetic route is dictated by the desired position of the alkyne, required chain length, and the presence of other functional groups.
Key Synthetic Strategies
While numerous methods exist for alkyne synthesis, the Corey-Fuchs reaction stands out as a particularly reliable and powerful two-step protocol for converting an aldehyde into a terminal alkyne, making it ideal for producing fatty acids with a terminal acetylenic group.[1][2] This transformation involves the initial conversion of an aldehyde to a 1,1-dibromoolefin, followed by treatment with a strong base to induce elimination and subsequent rearrangement to the terminal alkyne.[1] For internal alkynes, methods like the dehydrohalogenation of vicinal dihalides (derived from the corresponding alkene) are common. For instance, stearolic acid can be synthesized from oleic acid by first halogenating the double bond and then performing a double dehydrohalogenation.[3]
Another cornerstone of modern alkyne synthesis is the palladium-catalyzed Sonogashira cross-coupling reaction . This method is exceptionally versatile for forming C-C bonds between terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides.[4][5] This allows for the modular construction of complex acetylenic fatty acids by coupling an alkyne-containing fragment to another piece of the carbon skeleton.[6]
Detailed Protocol: The Corey-Fuchs Synthesis of a Terminal Acetylenic Fatty Acid
This protocol details the synthesis of an ω-alkynoic acid methyl ester from its corresponding ω-oxo fatty acid methyl ester, a common precursor. The causality behind this two-step choice is its high efficiency and predictability for creating the terminal alkyne functionality.
Step 1: Synthesis of the 1,1-Dibromoolefin
Rationale: This step converts the aldehyde carbonyl into a geminal dibromoalkene, which is the direct precursor for the alkyne-forming elimination reaction. Triphenylphosphine and carbon tetrabromide form a phosphorus ylide in situ, which then reacts with the aldehyde in a Wittig-like fashion.
Procedure:
Under an inert argon atmosphere, dissolve triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
Slowly add carbon tetrabromide (1.5 eq) to the stirred solution. The mixture will turn into a characteristic orange or reddish ylide solution. Maintain stirring at 0 °C for 15 minutes.
Add the starting ω-oxo fatty acid methyl ester (1.0 eq), previously dissolved in a minimal amount of dry DCM, to the reaction mixture dropwise.
Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
Upon completion, reduce the solvent volume under reduced pressure. Add cold hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
Filter the mixture through a pad of silica gel, washing thoroughly with hexanes. Concentrate the filtrate to yield the crude dibromoolefin, which can be purified by column chromatography.
Step 2: Formation of the Terminal Alkyne
Rationale: This step utilizes a strong organolithium base (n-butyllithium) to perform a lithium-halogen exchange with one of the bromine atoms, followed by elimination of the second bromide to form the alkyne. The reaction is performed at a very low temperature (-78 °C) to control the reactivity of the strong base and prevent side reactions.
Procedure:
Dissolve the purified dibromoolefin (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an argon atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (2.1 eq, typically as a solution in hexanes) dropwise via syringe. The reaction is often accompanied by a color change.
Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
The resulting crude terminal acetylenic fatty acid methyl ester can be purified by flash column chromatography.[2]
Caption: Workflow: Corey-Fuchs Synthesis of Terminal Acetylenic Fatty Acids.
Spectroscopic Characterization
Unambiguous identification of the final product is critical. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools.
¹³C NMR Spectroscopy: This is a powerful technique for confirming the presence and position of the triple bond. The sp-hybridized carbons of an alkyne have characteristic chemical shifts that are significantly different from sp² (alkene) and sp³ (alkane) carbons. Typically, alkyne carbons resonate in the 70-110 ppm range.[7] The specific chemical shifts are influenced by neighboring functional groups, allowing for precise structural assignment.[8]
Mass Spectrometry: MS provides molecular weight confirmation and structural information through fragmentation patterns. Electron ionization (EI) of acetylenic fatty acid methyl esters can produce unique fragmentation patterns, though derivatization is often required to prevent bond migration and pinpoint the alkyne's location.[9][10] Techniques like atmospheric pressure chemical ionization (APCI) in the presence of acetonitrile can form adducts that yield diagnostic fragments upon collision-induced dissociation (CID), allowing for clear localization of the triple bond.[10]
Section 2: The Core Mechanism of Action: Mechanism-Based Enzyme Inactivation
The therapeutic potential of α,β-acetylenic fatty acids stems from their ability to act as mechanism-based inhibitors , also known as "suicide substrates".[11] Unlike simple competitive inhibitors that bind reversibly, these molecules are chemically inert until they are processed by the target enzyme's own catalytic machinery. This process transforms the inhibitor into a highly reactive species that then forms a covalent, irreversible bond with the enzyme, permanently inactivating it.
The Acetylenic Moiety as a Latent Electrophile
The alkyne group is the key to this mechanism. In its native state, it is relatively unreactive. However, many enzymes targeted by these fatty acids are oxidoreductases, such as cytochrome P450s (CYPs) or acyl-CoA oxidases (ACOXs), which function by catalyzing the oxidation of their substrates.[12][13] When an acetylenic fatty acid enters the active site of such an enzyme, it is mistaken for a natural substrate and undergoes oxidation.
The Ketene Intermediate Hypothesis
The oxidation of an acetylenic group by enzymes like CYPs is proposed to generate a highly reactive and unstable intermediate known as a ketene (R₂C=C=O).[12][14] Ketenes are potent electrophiles that can readily react with nucleophilic residues within the enzyme's active site, such as the side chains of cysteine, serine, or lysine amino acids. This reaction forms a stable covalent adduct, effectively killing the enzyme.[12]
This process is exceptionally specific because the reactive warhead (the ketene) is only generated within the active site of the target enzyme, minimizing off-target effects. For example, the acetylenic fatty acid 10,12-tricosadiynoic acid (TDYA) acts as a suicide substrate for acyl-CoA oxidase-1 (ACOX1), with kinetic studies confirming its irreversible, time- and concentration-dependent inhibition.[5]
Caption: General Mechanism of Suicide Inhibition by Acetylenic Fatty Acids.
Section 3: Biological Activities and Key Molecular Targets
The mechanism of irreversible inhibition allows α,β-acetylenic fatty acids to potently modulate the activity of several classes of enzymes relevant to human disease.
Anti-inflammatory Action: Inhibition of Cyclooxygenases and Lipoxygenases
Inflammation is largely mediated by eicosanoids (prostaglandins and leukotrienes), which are produced from polyunsaturated fatty acids by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[15] Several naturally occurring acetylenic fatty acids are known to inhibit these pathways.
Ximenynic acid (Santalbic acid): Found in sandalwood species, this fatty acid exhibits significant anti-inflammatory properties.[16] It has been shown to be an inhibitor of leukotriene B4 formation, suggesting it targets the LOX pathway.[17]
Stearolic acid: This fatty acid has also been investigated for its effects on inflammatory enzyme pathways.
Metabolic Modulation: Irreversible Inhibition of Acyl-CoA Oxidase 1 (ACOX1)
ACOX1 is the rate-limiting enzyme in the peroxisomal β-oxidation of very-long-chain fatty acids. Its dysregulation is linked to metabolic diseases like non-alcoholic fatty liver disease (NAFLD).
10,12-Tricosadiynoic acid (TDYA): As previously mentioned, TDYA is a specific, irreversible inhibitor of ACOX1.[5] In high-fat diet-fed rats, inhibition of ACOX1 by TDYA led to improved hepatic mitochondrial function, reduced reactive oxygen species (ROS), decreased body weight gain, and lower serum triglycerides and insulin.[13] This highlights a novel therapeutic strategy for metabolic disorders.
Fatty Acid Synthase (FAS) is a key enzyme responsible for the de novo synthesis of fatty acids. While its expression is low in most normal adult tissues, it is significantly upregulated in many types of cancer cells to provide lipids for rapid membrane biogenesis.[16] This makes FAS a prime target for cancer therapy. The inhibition of FAS in cancer cells is selectively toxic, leading to apoptosis.[16] Given their role as enzyme inhibitors, acetylenic fatty acids are strong candidates for the development of novel FAS inhibitors.
Antifungal and Antimicrobial Properties
Several acetylenic fatty acids isolated from plants have demonstrated potent antifungal and antibacterial activity.
Tariric acid: This fatty acid, found in the seed oil of Picramnia species, has a conjectured antifungal role in its host plant.[6]
Ximenynic acid: Exhibits activity against Gram-positive bacteria and several pathogenic fungi.[18]
The primary mechanism for the antifungal activity of fatty acids is believed to be the disruption of the fungal cell membrane's integrity, leading to the leakage of intracellular components and eventual cell death.[19]
Quantitative Data Summary
The following table summarizes known quantitative inhibitory data for select acetylenic fatty acids and related inhibitors.
Evaluating the therapeutic potential of a novel acetylenic fatty acid requires robust and standardized in vitro assays. The following protocol provides a framework for assessing antifungal activity.
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a fungus. It is considered the "gold standard" for susceptibility testing.[21]
Rationale: This quantitative assay allows for the direct comparison of the potency of different compounds and provides a critical parameter for guiding further drug development. The protocol is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.
RPMI-1640 medium with L-glutamine, buffered with MOPS
Sterile 96-well flat-bottom microtiter plates
Test compound (acetylenic fatty acid) dissolved in a suitable solvent (e.g., DMSO)
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
Spectrophotometer or plate reader
Procedure:
Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar). Prepare a suspension of fungal cells or conidia in sterile saline, adjusting the concentration to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. Further dilute this suspension in RPMI medium to achieve the final desired inoculum size (e.g., 0.5-2.5 x 10³ CFU/mL).
Drug Dilution: Prepare a stock solution of the acetylenic fatty acid. Perform a serial two-fold dilution in RPMI medium directly in the 96-well plate to achieve a range of final test concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects fungal growth (typically ≤1%).
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound, as well as to a drug-free growth control well and a sterility control well (medium only).
Incubation: Incubate the plate at 35°C for 24-48 hours (duration is species-dependent).
Reading the MIC: Determine the MIC by visual inspection or by using a plate reader. The MIC is the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% for azoles, 100% for polyenes) compared to the drug-free growth control.
Caption: Experimental Workflow for Broth Microdilution Antifungal Assay.
Section 5: Conclusion and Future Prospects
Alpha,beta-acetylenic fatty acids are a chemically distinct class of lipids with immense potential for therapeutic development. Their defining feature—the ability to act as mechanism-based inhibitors—provides a powerful route to achieving high potency and specificity against enzyme targets implicated in cancer, inflammation, and metabolic and infectious diseases. The synthetic accessibility of the acetylenic moiety via robust chemical reactions like the Corey-Fuchs and Sonogashira couplings allows for the systematic exploration of structure-activity relationships.
Future research should focus on expanding the library of these compounds and screening them against a wider array of enzymatic targets. Elucidating the specific targets of naturally occurring acetylenic fatty acids with known medicinal properties will provide validated starting points for new drug discovery campaigns. Furthermore, the incorporation of the acetylenic "warhead" into more complex drug scaffolds represents a promising strategy for converting reversible inhibitors into potent, irreversible drugs with improved therapeutic profiles.
References
Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into terminal acetylenes. Tetrahedron Letters, 13(36), 3769-3772. [Link]
Yadav, P., & Kumar, R. (2022). Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Advances, 12(1), 1-20. [Link]
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
Wikipedia. (n.d.). Stearolic acid. In Wikipedia. [Link]
Chilingaryan, Z., et al. (2021). Sonogashira cross-coupling on carbohydrate templates. Carbohydrate Chemistry, 46, 1-35. [Link]
Wikipedia. (n.d.). Tariric acid. In Wikipedia. [Link]
Zeng, J., et al. (2017). Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet. Journal of Biological Chemistry, 292(9), 3646-3657. [Link]
Ortiz de Montellano, P. R. (2010). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Drug Metabolism Reviews, 42(2), 213-228. [Link]
Pharmacy 180. (n.d.). Inhibition of Enzyme Activity. Biochemistry. [Link]
Kent, K. C., & Larrick, J. W. (2012). Anti-cancer drugs targeting fatty acid synthase (FAS). Therapeutic Delivery, 3(5), 637-651. [Link]
Cerkowniak, M., et al. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. Molecules, 27(5), 1690. [Link]
Kleiman, R., et al. (1976). Mass spectra of acetylenic fatty acid methyl esters and derivatives. Lipids, 11(8), 599-603. [Link]
Cvitkovic, M., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6461. [Link]
Gunstone, F. D., & Sebedio, J. L. (1981). Fatty acids. Part 48. 13C nuclear magnetic resonance studies of acetylenic fatty acids. Chemistry and Physics of Lipids, 29(1), 71-80. [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. Chemistry LibreTexts. [Link]
Kent, K. C., & Larrick, J. W. (2012). Anti-cancer drugs targeting fatty acid synthase (FAS). Therapeutic Delivery, 3(5), 637-651. [Link]
Revie, N. M., & Wiederhold, N. P. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 947. [Link]
MI - Microbiology. (n.d.). Antifungal Susceptibility. MI - Microbiology. [Link]
Lewis, C. A., et al. (2014). Mechanism-based Inactivation of Cytochrome P450 2B6 by a Novel Terminal Acetylene Inhibitor. Drug Metabolism and Disposition, 42(10), 1774-1780. [Link]
Ahmad, A., et al. (2010). Lipoxygenase inhibition by novel fatty acid ester from Annona squamosa seeds. Natural Product Research, 24(17), 1639-1644. [Link]
Goc, A., et al. (2020). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry, 193, 112217. [Link]
Shivtare, R. S. (2019). Ximenynic acid: A versatile lead molecule for drug development. International Journal of Pharma and Bio Sciences, 10(4), 93-99. [Link]
Thermodynamic Stability and Metabolic Fidelity of Internal Alkyne Fatty Acids
A Technical Guide for Chemical Biology and Lipidomics Executive Summary Internal alkyne fatty acids act as critical bioorthogonal probes in modern lipidomics, enabling the visualization and retrieval of lipid-modified pr...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Chemical Biology and Lipidomics
Executive Summary
Internal alkyne fatty acids act as critical bioorthogonal probes in modern lipidomics, enabling the visualization and retrieval of lipid-modified proteins and metabolites via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Their utility hinges on a precise balance: they must mimic natural fatty acids closely enough to be metabolized by cellular machinery, yet possess sufficient thermodynamic and oxidative stability to survive storage, administration, and metabolic processing without degradation or isomerization.
This guide provides a deep technical analysis of the thermodynamic stability of internal alkynes versus their terminal counterparts and natural alkene analogs. It details the mechanistic basis of their resistance to autoxidation, the contra-thermodynamic nature of the "alkyne zipper" reaction, and the metabolic checkpoints that dictate their fidelity as tracers.
The Thermodynamic Landscape: Internal vs. Terminal Alkynes[1]
Enthalpic Stability and Hyperconjugation
Contrary to the kinetic behavior observed in base-catalyzed synthesis, internal alkynes are thermodynamically more stable than terminal alkynes . This stability arises primarily from hyperconjugation—the interaction between the
-system of the triple bond and the -orbitals of adjacent alkyl substituents.
Internal Alkyne (
): Two alkyl groups provide hyperconjugative stabilization.
Terminal Alkyne (
): Only one alkyl group provides stabilization.
Thermodynamic Comparison (Heats of Hydrogenation):
| Species |
Data derived from standard heats of formation and hydrogenation studies [1, 2].
The "Alkyne Zipper" Paradox
The "Alkyne Zipper" reaction (isomerization of an internal alkyne to a terminal alkyne) is often cited in synthesis. It is crucial to understand that this process is contra-thermodynamic .
It does not proceed spontaneously. It requires:
High Kinetic Barrier: A "superbase" (e.g., Potassium 3-aminopropylamide, KAPA) is required to deprotonate the propargylic positions.
Thermodynamic Sink: The reaction is driven to completion only because the terminal alkyne forms a stable acetylide salt that precipitates or is irreversibly deprotonated, removing it from the equilibrium.
Implication for Researchers: In biological systems (pH 7.4) or standard storage conditions, internal alkynes are thermodynamically "locked." They will not spontaneously isomerize to terminal alkynes.
Figure 1: The Alkyne Zipper mechanism. Note that without the irreversible deprotonation step (red arrow), the equilibrium favors the internal alkyne.
Oxidative Stability: Alkynes vs. Alkenes
A primary concern in lipidomics is whether alkyne probes oxidize at the same rate as natural polyunsaturated fatty acids (PUFAs), which would confound metabolic readouts.
The Bis-Allylic vs. Propargylic Vulnerability
Natural PUFAs (e.g., Linoleic, Arachidonic) are highly susceptible to autoxidation due to the presence of bis-allylic protons. The bond dissociation energy (BDE) for these protons is significantly lower than for standard alkyl protons, allowing facile radical abstraction.
Internal alkyne fatty acids typically replace a cis-double bond with a triple bond. This structural change removes the bis-allylic geometry.
Research demonstrates that alkynyl fatty acids oxidize significantly slower than their alkene analogs.
Cyclooxygenase (COX) Activity: Alkynyl-arachidonic acid is a substrate for COX-2 but oxidizes at a reduced rate compared to natural arachidonic acid [3].[1]
Autoxidation: In the absence of enzymes, alkynyl lipids show extended induction periods before peroxidation occurs, making them more robust for sample handling and storage [4].
Metabolic Fidelity and Suicide Inhibition
While thermodynamically stable, the metabolic stability of internal alkynes depends on their position in the chain and the beta-oxidation machinery.
The Propiolyl-CoA Trap
When an internal alkyne fatty acid undergoes beta-oxidation, the chain shortens by two carbons per cycle. If the triple bond is positioned such that beta-oxidation eventually yields a 3-carbon fragment with a terminal triple bond (Propiolyl-CoA ), metabolic toxicity occurs.
Mechanism: Propiolyl-CoA acts as a suicide inhibitor of Short-Chain Acyl-CoA Dehydrogenase (SCAD) .[2] It forms a covalent adduct with the FAD cofactor of the enzyme, irreversibly inactivating it [5].
Consequence: Accumulation of upstream fatty acid intermediates and mitochondrial dysfunction.
The Oxaalkyne Solution
To prevent the formation of reactive terminal alkyne metabolites, "oxaalkyne" probes have been developed. An oxygen atom is inserted into the fatty acid chain. When beta-oxidation reaches the oxygen, the process arrests because the enzyme cannot process the ether linkage, preventing the formation of the toxic propiolyl-CoA species [6].
Figure 2: Metabolic fate of alkyne fatty acids. Path A leads to enzyme inactivation via propiolyl-CoA. Path B (Oxaalkyne) ensures metabolic stability by arresting oxidation.
Experimental Protocols for Stability Assessment
Protocol 1: Assessing Isomerization (GC-MS)
Objective: Quantify the migration of the triple bond (internal to terminal) after synthesis or biological incubation.
Derivatization: Convert fatty acids to Methyl Esters (FAMEs) using mild conditions (e.g., TMS-diazomethane in MeOH) to avoid base-catalyzed isomerization during workup.
GC Parameters:
Column: High-polarity cyanopropyl phase (e.g., DB-23 or HP-88) is required to resolve positional isomers.
Carrier Gas: Helium at 1.0 mL/min constant flow.
Temperature Program: 50°C (1 min) -> 25°C/min to 175°C -> 4°C/min to 230°C.
Detection:
Internal Alkyne: Characteristic fragmentation showing loss of segments distal to the triple bond.
Terminal Alkyne: Diagnostic fragment at m/z 81 (cycloheptatrienyl cation from terminal alkyne rearrangement) and lack of molecular ion stability compared to internal isomers.
Validation: Spike samples with authentic 1-alkyne standards. Any peak overlap indicates isomerization.
Objective: Compare the oxidative resistance of alkyne probes vs. natural lipids.
Preparation: Dissolve lipid (1 mM) in chlorobenzene containing AIBN (2,2'-azobis(2-methylpropionitrile)) as a radical initiator.
Incubation: Heat to 37°C under a constant stream of oxygen.
Sampling: Aliquot every 15 minutes for 4 hours.
Readout (UV-Vis): Monitor the formation of conjugated dienes (absorbance at 234 nm).
Natural PUFA: Rapid increase in A234 (formation of hydroperoxides).
Alkyne FA: Negligible change in A234 (due to lack of conjugation upon oxidation).
Alternative Readout (LC-MS): Monitor the disappearance of the parent ion (
). Plot vs. time to determine the pseudo-first-order rate constant ().
Synthesis and Storage Guidelines
To maintain the thermodynamic stability of internal alkyne fatty acids:
Avoid Strong Bases Post-Synthesis: Once the internal alkyne is formed, never expose it to reagents like NaNH2, KAPA, or
-BuOK in DMSO, as these will trigger the "Zipper" reaction.
Mild Coupling Conditions: Use copper-catalyzed couplings or standard alkylation of lithium acetylides in liquid ammonia/THF, followed by immediate quenching with mild acid (NH4Cl).
Storage: Store neat oils at -20°C under Argon. While less sensitive to oxidation than PUFAs, they are not immune. Avoid repeated freeze-thaw cycles which can introduce moisture and promote hydrolysis.
References
Rogers, D. W., et al. (1978). "Enthalpies of hydrogenation of isomers of hexene, octene, and hexyne." Journal of Chemical Thermodynamics, 10(2), 197-200. Link
Wiberg, K. B., et al. (1991). "Enthalpies of formation of alkynes and their isomeric dienes." Journal of the American Chemical Society, 113(21), 7969-7974. Link
Miekus, K., et al. (2014). "ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations." Journal of the American Chemical Society, 136(30), 10550–10553. Link
Kuerschner, L., et al. (2022). "Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates." Journal of Lipid Research, 63(6), 100217. Link
Shaw, L., & Engel, P. C. (1985). "The suicide inactivation of ox liver short-chain acyl-CoA dehydrogenase by propionyl-CoA."[2] Biochemical Journal, 230(3), 723–731. Link
Thiele, C., et al. (2012). "Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry." Frontiers in Cell and Developmental Biology. Link
2-Undecynoic Acid: Chemical Profile and Therapeutic Potential in Quorum Sensing Inhibition
The following technical guide is structured to serve as a primary reference for researchers investigating 2-Undecynoic acid (C11H18O2) , specifically within the context of medicinal chemistry and anti-virulence drug disc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a primary reference for researchers investigating 2-Undecynoic acid (C11H18O2) , specifically within the context of medicinal chemistry and anti-virulence drug discovery targeting Pseudomonas aeruginosa.
Executive Summary
2-Undecynoic acid (2-UDA) is an acetylenic fatty acid analog characterized by an 11-carbon chain with a triple bond at the
-position (C2-C3). While structurally related to the naturally occurring biofilm disperser cis-2-decenoic acid, the presence of the linear, rigid alkyne moiety confers distinct physicochemical properties and metabolic stability.
This compound is currently of high interest in drug development as a Quorum Sensing Inhibitor (QSI) .[1] It functions as a structural probe to interrogate the ligand-binding domains of transcriptional regulators (e.g., PqsR) and biosynthetic enzymes (e.g., PqsD) within the Pseudomonas aeruginosa quinolone signal (PQS) system. This guide details its physicochemical identity, synthesis, mechanism of action, and experimental protocols for biological evaluation.
Physicochemical Identity & Profile
The acetylenic bond at C2 increases the acidity of the carboxylic group compared to saturated analogs and alters the lipophilic profile, potentially enhancing membrane permeability while resisting
The most robust synthetic route for 2-Undecynoic acid utilizes the lithiation of a terminal alkyne followed by carboxylation. This method ensures regiospecificity at the C1 position.
Synthetic Workflow (Graphviz)
Caption: Figure 1. Regioselective synthesis of 2-Undecynoic acid via lithiation-carboxylation sequence.
Detailed Synthesis Protocol
Reagents: 1-Decyne (98%), n-Butyllithium (2.5 M in hexanes), Dry Tetrahydrofuran (THF), Dry Ice (CO₂).
Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 50 mL of anhydrous THF and cool to -78°C (dry ice/acetone bath).
Lithiation: Add 1-Decyne (10.0 mmol) to the flask. Dropwise, add n-BuLi (11.0 mmol) over 15 minutes. Stir at -78°C for 1 hour to generate the lithium acetylide species.
Carboxylation:
Method A (Gaseous): Bubble dry CO₂ gas through the solution for 30 minutes.
Method B (Solid): Add crushed, anhydrous Dry Ice directly to the reaction mixture (carefully).
Workup: Allow the mixture to warm to room temperature. Quench with 10% HCl (50 mL) to protonate the carboxylate salt.
Extraction: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
2-Undecynoic acid acts as a Quorum Sensing Inhibitor (QSI) by intercepting the Pseudomonas aeruginosa PQS signaling cascade. Its structural similarity to fatty acid intermediates allows it to compete with native substrates.
Target Pathways
PqsD Inhibition: PqsD is the condensing enzyme that links Anthraniloyl-CoA with a fatty acid carrier (Malonyl-ACP/CoA) to form the quinolone core. 2-Undecynoic acid mimics the fatty acyl chain, potentially occupying the substrate tunnel and blocking the active site [1].
Biofilm Dispersion: Analogous to cis-2-decenoic acid (a native dispersion signal), the C11 alkyne chain may bind to fatty acid-responsive transcription factors, triggering the disassembly of the biofilm matrix [2].
Mechanistic Pathway Diagram (Graphviz)
Caption: Figure 2. Dual mechanism of action: PqsD enzymatic inhibition and biofilm dispersion signaling.
Experimental Protocols for Bioactivity
Biofilm Inhibition Assay (Crystal Violet Method)
Objective: Quantify the efficacy of 2-Undecynoic acid in preventing P. aeruginosa (PAO1) biofilm formation.
Culture: Grow P. aeruginosa PAO1 overnight in LB broth at 37°C. Dilute 1:100 into fresh M63 minimal medium supplemented with 0.2% glucose and 0.5% casamino acids.
Treatment: Add 100 µL of diluted culture to 96-well microtiter plates.
Test Wells: Add 2-Undecynoic acid (dissolved in DMSO) at concentrations ranging from 1 µM to 500 µM.
Control: DMSO vehicle only (Final DMSO < 0.5%).
Incubation: Incubate statically at 37°C for 24 hours.
Staining:
Discard supernatant and wash wells gently with PBS (x2) to remove planktonic cells.
Add 125 µL of 0.1% Crystal Violet solution. Incubate for 15 minutes.
Rinse wells with water (x3) and air dry.
Quantification: Solubilize the dye with 150 µL of 30% acetic acid. Measure absorbance at 550 nm using a microplate reader.
Analysis: Calculate % Inhibition =
.
PqsD Enzymatic Assay (In Vitro)
Objective: Determine IC50 against recombinant PqsD.
System: Coupled enzyme assay monitoring the release of CoASH using Ellman’s reagent (DTNB).
Reaction: Incubate purified PqsD (50 nM) with Anthraniloyl-CoA (5 µM) and Malonyl-CoA (10 µM) in the presence of 2-Undecynoic acid.
Readout: Monitor absorbance at 412 nm (TNB anion formation). A decrease in rate compared to control indicates inhibition.
References
Stachel, S. J., et al. (2013). "Structure optimization of 2-benzamidobenzoic acids as PqsD inhibitors for Pseudomonas aeruginosa infections." Journal of Medicinal Chemistry. Link
Davies, D. G., & Marques, C. N. (2009).[2] "A fatty acid messenger is responsible for inducing dispersion in microbial biofilms."[2] Journal of Bacteriology. Link
PubChem Compound Summary. "2-Undecynoic acid (C11H18O2)." National Center for Biotechnology Information. Link
Williams, P., & Cámara, M. (2009). "Quorum sensing and environmental adaptation in Pseudomonas aeruginosa: a tale of regulatory networks and multifunctional signal molecules." Current Opinion in Microbiology. Link
Technical Guide: Solubility Profile and Solvent Compatibility of 2-Undecynoic Acid
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Undecynoic acid . [1] Executive Summary 2-Undecynoic acid (CAS: 54299-08-0) is an -acetylenic fatty a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-Undecynoic acid .
[1]
Executive Summary
2-Undecynoic acid (CAS: 54299-08-0) is an
-acetylenic fatty acid characterized by an 11-carbon chain with a triple bond at the C2 position.[1][2] Unlike its saturated analog (undecanoic acid) or terminal alkyne isomers (e.g., 10-undecynoic acid), the C2 triple bond confers unique electronic properties, including increased acidity (lower pKa) and structural rigidity near the carboxyl head group.
This guide addresses the critical solubility parameters required for its application in organic synthesis , antimicrobial screening , and lipid metabolism studies . Due to its amphiphilic nature—possessing a polar carboxylic acid head and a lipophilic hydrocarbon tail—solvent selection is the determinant factor in experimental reproducibility.[1]
Physicochemical Profile & Solubility Drivers
Understanding the molecular architecture of 2-Undecynoic acid is prerequisite to predicting its behavior in solution.[1]
Low molecular weight facilitates high molarity stocks.[1]
Structure
Linear, rigid head group reduces packing efficiency compared to saturated acids.[1]
pKa (Estimated)
~2.6 (vs. 4.8 for saturated FA)
The -hybridized C2 makes the carboxylic proton significantly more acidic.[1] It will exist as an anion () in neutral buffers (pH 7.4).[1]
LogP (Estimated)
~3.8 – 4.2
Highly lipophilic; partitions strongly into organic phases and cell membranes.[1]
Physical State
Low-melting solid or viscous liquid
Requires gentle warming for initial dissolution in viscous solvents like DMSO.[1]
Solubility Landscape
Organic Solvents (High Solubility)
2-Undecynoic acid exhibits excellent solubility in polar aprotic and non-polar organic solvents.[1] These are the vehicles of choice for stock solution preparation.
Dimethyl Sulfoxide (DMSO): The gold standard for biological assays. 2-Undecynoic acid is soluble at concentrations
Note: DMSO is hygroscopic.[1] Water uptake can cause gradual precipitation of the fatty acid over long-term storage.[1]
Ethanol (EtOH): Soluble
.[1] Preferred for applications where solvent evaporation is required (e.g., coating surfaces).[1]
Chloroform / Dichloromethane (DCM): Highly soluble.[1] Ideal for synthesis, extraction, and purification processes.
Diethyl Ether: Excellent solubility.[1] Often used during the work-up phase of synthesis to extract the acid from aqueous acidic layers.[1]
Aqueous Solubility (Low Solubility)
Water: Practically insoluble.[1][3] The hydrophobic C8 tail dominates the interaction, preventing dissolution.[1]
Neutral Buffers (PBS, pH 7.4): Sparingly soluble.[1] While the acid deprotonates at this pH (forming the anion), the high lipophilicity leads to micelle formation or precipitation above critical micelle concentrations (CMC), which are likely in the low micromolar range.
Solubility Compatibility Table
Solvent Class
Specific Solvent
Solubility Rating
Primary Application
Polar Aprotic
DMSO
High (>100 mM)
High-throughput screening (HTS), Cell assays
Polar Aprotic
DMF
High (>100 mM)
Synthesis, Peptide coupling
Polar Protic
Ethanol
High (>50 mg/mL)
Surface coating, Antimicrobial discs
Chlorinated
Chloroform / DCM
Very High
Lipid extraction, Chemical synthesis
Aqueous
Water / PBS
Insoluble / Poor
Not recommended for stock solutions
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
Objective: Create a stable, standard stock for biological dilution.
Weighing: Accurately weigh 18.2 mg of 2-Undecynoic acid into a sterile 1.5 mL microcentrifuge tube.
Critical: If the substance is a waxy solid, use a pre-warmed spatula to facilitate transfer.[1]
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade
99.9%).
Dissolution: Vortex vigorously for 30 seconds.
Observation: If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes. The solution must be optically clear.
Storage: Aliquot into amber glass vials (to prevent photodegradation of the triple bond) and store at -20°C.
Shelf Life: Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]
Protocol B: Aqueous Dilution for Cell Assays (Avoiding "Crash-Out")
Objective: Dilute the hydrophobic stock into aqueous media without immediate precipitation.[1]
Intermediate Step: Do not add 100% DMSO stock directly to cold media.
Step-Down Dilution: Prepare a 10x working solution in media containing 1-5% BSA (Bovine Serum Albumin) .
Mechanism:[1][4][5] Albumin acts as a carrier protein, binding the fatty acid tail and keeping it in solution (mimicking physiological transport).[1]
Final Dilution: Add the BSA-complexed intermediate to the final cell culture well.
The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended downstream application.
Figure 1: Decision matrix for solvent selection based on experimental requirements.
Molecular Interaction Map
Understanding why solubility varies involves analyzing the competition between the hydrophobic tail and the polar head.[1]
Figure 2: Mechanistic view of solute-solvent interactions governing solubility.[1]
References
Canadian Science Publishing. (1965).[1] Toxic Fluorine Compounds: XIX.[1]
-Fluoroalkynes. (Describes synthesis and purification of 2-alkynoic acids using ether extraction).
Cayman Chemical. (2024).[1] Undecanoic Acid Safety Data Sheet. (Used as homologous reference for C11 fatty acid solubility in DMSO/Ethanol).[1]
Royal Society of Chemistry. (2025).[1] Production process defects of MiXi beverage detected by neutral desorption extractive electrospray ionization mass spectrometry. (Identifies 2-Undecynoic acid as a marker and discusses its extraction).
Application Note: High-Purity Synthesis of 2-Undecynoic Acid via Lithiation-Carboxylation Executive Summary This guide details the synthesis of 2-Undecynoic acid ( ) from 1-decyne .[1] The protocol utilizes a lithiation-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of 2-Undecynoic Acid via Lithiation-Carboxylation
Executive Summary
This guide details the synthesis of 2-Undecynoic acid (
) from 1-decyne .[1] The protocol utilizes a lithiation-carboxylation strategy, favored in drug development and materials science for its high atom economy and regioselectivity. Unlike transition-metal catalyzed routes, this method provides a direct, scalable pathway with a "self-validating" purification mechanism inherent to the acid-base properties of the product.[1]
Target Audience: Medicinal Chemists, Process Development Scientists.
Key Application: Synthesis of fatty acid analogs, "Click" chemistry linkers, and lipid-tail modifications.
Scientific Foundation & Mechanism
Mechanistic Logic
The transformation relies on the significant acidity difference between the terminal alkyne proton (
) and the alkane protons of the butyl group ().
Deprotonation:
-Butyllithium (-BuLi) acts as a strong base, irreversibly deprotonating 1-decyne to form lithium 1-decynide.
Nucleophilic Attack: The acetylide anion attacks the electrophilic carbon of
.
Protonation: Acidic workup converts the lithium carboxylate salt into the free carboxylic acid.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway for the carboxylation of 1-decyne.[1]
-Butyllithium is pyrophoric .[1] All transfers must occur under an inert atmosphere (Argon/Nitrogen). Ensure a Class D fire extinguisher is accessible.
Detailed Protocol
Phase 1: Setup & Deprotonation
Objective: Generate the reactive lithium acetylide species without hydrolysis.
Glassware Prep: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes while cooling to room temperature.
Solvent Charge: Add anhydrous THF (approx. 10 mL per gram of alkyne) via syringe.
Substrate Addition: Add 1-decyne (1.0 equiv) via syringe. Start stirring.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (
). Allow 15 minutes for thermal equilibration.
Expert Insight: Cooling is critical not just for selectivity, but to control the exotherm of the deprotonation.
Lithiation: Add
-BuLi (1.1 equiv) dropwise over 20 minutes using a syringe pump or careful manual addition.
Observation: The solution may turn slightly yellow/orange.
Hold Time: Stir at
for 45–60 minutes to ensure complete deprotonation.
Phase 2: Carboxylation (The "Pour-Over" Method)
Objective: Trapping the anion with Carbon Dioxide.[1]
CO2 Prep: While the reaction stirs, fill a separate 1L beaker with crushed dry ice.
Note: Rinse the dry ice with a small amount of anhydrous ether to remove surface frost (water ice).
Transfer: Remove the septum from the reaction flask. Quickly pour the cold reaction mixture directly onto the excess crushed dry ice.
Why this method? Pouring the reaction onto excess
ensures the concentration of is always higher than the anion, preventing double-addition side reactions (formation of ketones).
Equilibration: Allow the excess dry ice to sublime and the mixture to warm to room temperature (approx. 2 hours). A white gummy solid (lithium carboxylate) will form.
Basic Wash: Adjust pH to >10 using 1M NaOH. Transfer to a separatory funnel.
Neutral Removal (Critical): Wash the aqueous layer with Diethyl Ether (
mL).
Validation Point: The organic layer contains unreacted 1-decyne.[1] The aqueous layer contains your product as a salt. Keep the Aqueous Layer.
Acidification: Cool the aqueous layer in an ice bath and acidify with 6M HCl to pH 1. The solution will become cloudy as the free acid precipitates/oils out.
Extraction: Extract the acidic aqueous layer with Diethyl Ether (
mL).
Finishing: Dry combined organics over
, filter, and concentrate in vacuo.
Quality Control & Characterization
Parameter
Expected Result
Interpretation
Physical State
Low-melting solid or colorless oil
MP is approx 40-42°C (Lit.[1] for similar isomers). Often solidifies in fridge.
Phosphine-catalyzed [3+2] cycloaddition using 2-Undecynoic acid
Application Note & Protocol Phosphine-Catalyzed [3+2] Cycloaddition of 2-Undecynoic Acid for the Synthesis of Highly Functionalized Cyclopentenes For: Researchers, scientists, and drug development professionals. Abstract...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Phosphine-Catalyzed [3+2] Cycloaddition of 2-Undecynoic Acid for the Synthesis of Highly Functionalized Cyclopentenes
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol and scientific background for the phosphine-catalyzed [3+2] cycloaddition reaction utilizing 2-undecynoic acid as a novel three-carbon synthon. This organocatalytic approach offers a versatile and efficient pathway to construct highly functionalized cyclopentene scaffolds, which are prevalent in numerous natural products and pharmaceutically active compounds[1]. The methodology is based on the well-established Lu's [3+2] cycloaddition of allenoates with electron-deficient alkenes[2][3]. Herein, we detail the in-situ generation of the reactive allenoate from 2-undecynoic acid and its subsequent diastereoselective annulation. This application note is intended to provide researchers with the foundational knowledge and a practical, step-by-step guide to successfully implement this synthetic strategy.
Introduction: The Power of Phosphine Catalysis in Cycloaddition Chemistry
The construction of five-membered carbocycles is a cornerstone of modern organic synthesis[1]. Among the myriad of synthetic strategies, the [3+2] cycloaddition reaction has emerged as a particularly powerful tool for the convergent and stereocontrolled synthesis of cyclopentanes and cyclopentenes[4]. Traditional methods often rely on metal-catalyzed processes; however, the use of phosphines as nucleophilic organocatalysts has gained significant traction due to its operational simplicity, mild reaction conditions, and unique reactivity profiles[5].
The seminal work by Lu and coworkers demonstrated the utility of phosphines in catalyzing the [3+2] annulation of allenoates with electron-deficient alkenes, a transformation now widely known as the Lu [3+2] cycloaddition[2][3]. This reaction proceeds through a zwitterionic 1,3-dipole intermediate, which then engages with an electrophile to furnish the desired five-membered ring[1][6]. The versatility of this methodology has been expanded to include a wide range of substrates, including allenic ketones and various electron-deficient partners[7][8]. This application note extends this powerful catalytic system to include 2-alkynoic acids, specifically 2-undecynoic acid, as a readily available and stable precursor to the key allenoate intermediate.
Unraveling the Mechanism: A Stepwise Approach to Cyclopentene Formation
The phosphine-catalyzed [3+2] cycloaddition of a 2-alkynoic acid involves a sequence of carefully orchestrated steps. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes. The overall transformation can be dissected into four key stages:
In Situ Allenoate Formation: The reaction is initiated by the isomerization of the 2-alkynoic acid to the corresponding allenoate in the presence of a phosphine catalyst and a base. This transformation is critical as the allene is the active participant in the cycloaddition.
Generation of the 1,3-Dipole: The nucleophilic phosphine catalyst adds to the central carbon of the allenoate, generating a zwitterionic 1,3-dipole. This intermediate is the key reactive species in the [3+2] cycloaddition[1].
Stepwise [3+2] Cycloaddition: The 1,3-dipole then undergoes a stepwise cycloaddition with an electron-deficient alkene. This process involves the formation of a new carbon-carbon bond and a subsequent ring-closing step.
Catalyst Regeneration: The final step involves the elimination of the phosphine catalyst, which regenerates the catalyst for the next cycle and yields the final cyclopentene product[1].
Figure 1: Proposed mechanism for the phosphine-catalyzed [3+2] cycloaddition.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, reproducible protocol for the phosphine-catalyzed [3+2] cycloaddition of 2-undecynoic acid with an illustrative electron-deficient alkene, such as an alkylidene malonate.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2-Undecynoic Acid
≥98%
Commercially Available
Diethyl methylidenemalonate
≥98%
Commercially Available
Triphenylphosphine (PPh₃)
≥99%
Commercially Available
Other phosphines can be screened.
Triethylamine (Et₃N)
≥99%
Commercially Available
Freshly distilled recommended.
Toluene
Anhydrous
Commercially Available
Other anhydrous solvents can be tested.
Deuterated Chloroform (CDCl₃)
Commercially Available
For NMR analysis.
Silica Gel
230-400 mesh
Commercially Available
For column chromatography.
Ethyl Acetate
HPLC Grade
Commercially Available
For chromatography.
Hexanes
HPLC Grade
Commercially Available
For chromatography.
Equipment
Round-bottom flasks
Magnetic stirrer and stir bars
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Esterification of 2-Undecynoic Acid
Executive Summary & Strategic Rationale
2-Undecynoic acid (CAS: 112-37-8) presents a specific synthetic challenge distinct from saturated fatty acids. Its structure (
) features an -alkynyl motif conjugated to the carboxylic acid. This conjugation increases the acidity ( lower than undecanoic acid) but renders the -carbon susceptible to nucleophilic attack (Michael-type addition) under strongly basic conditions.
This guide outlines three distinct protocols for esterification, selected based on the scale of reaction and the sensitivity of the alcohol partner.
Protocol A (Fischer): The robust "workhorse" method for methyl/ethyl esters on gram-to-kilogram scale.
Protocol B (Steglich): A mild, neutral-pH method for coupling with complex, acid-sensitive, or sterically hindered alcohols.
Protocol C (Acyl Chloride): A rapid, high-conversion method for unreactive alcohols, utilizing oxalyl chloride to avoid the harshness of thionyl chloride.
Critical Decision Framework
Before initiating synthesis, select the appropriate protocol using the logic flow below.
Figure 1: Decision matrix for selecting the optimal esterification pathway based on substrate constraints.
Best for: Routine synthesis of methyl or ethyl esters; High throughput; Cost-efficiency.
Scientific Basis:
This reaction relies on the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. Because the reaction is an equilibrium, it is driven to completion by using the alcohol (methanol) as the solvent and removing water (Le Chatelier's principle).
Reagents:
2-Undecynoic Acid (1.0 equiv)
Methanol (anhydrous, excess, solvent volume)
Sulfuric Acid (
, conc., 0.1 equiv) or -Toluenesulfonic acid (pTsOH)
Step-by-Step Methodology:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-undecynoic acid (e.g., 5.0 g, 27.4 mmol) in anhydrous methanol (50 mL).
Note: 2-Undecynoic acid is a solid (MP ~28-30°C). Ensure it is fully dissolved before adding acid.
(2 x 30 mL) to neutralize catalyst and remove unreacted acid.
Wash with Brine (1 x 30 mL).
Isolation: Dry organic layer over anhydrous
, filter, and concentrate.
Purification: Vacuum distillation is preferred for high purity, though flash chromatography (Silica, 5% EtOAc/Hexanes) is sufficient for smaller scales.
Protocol B: Steglich Esterification
Best for: Coupling with expensive, complex, or acid-sensitive alcohols.
Scientific Basis:
Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as an acyl-transfer catalyst, significantly accelerating the attack of the alcohol on this intermediate. This occurs at room temperature and near-neutral pH, preserving sensitive functional groups (e.g., acetals, silyl ethers) on the alcohol partner.
Reagents:
2-Undecynoic Acid (1.0 equiv)
Target Alcohol (1.0–1.1 equiv)
DCC (1.1 equiv)
DMAP (0.1 equiv)
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
Mixing: Add 2-undecynoic acid (1.0 equiv), the target alcohol (1.0 equiv), and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM (0.1 M concentration relative to acid).
Activation: Cool the solution to 0°C (ice bath).
Coupling: Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise.
Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
Filtration: Filter the reaction mixture through a fritted glass funnel or a Celite pad to remove the insoluble DCU byproduct.
Work-up: Wash the filtrate with 0.5N HCl (to remove DMAP), followed by sat.
and Brine.
Purification: Flash column chromatography is required to remove traces of urea byproducts.
Figure 2: Mechanistic pathway of Steglich esterification, highlighting the formation of the active O-acylisourea intermediate.
Best for: Sterically hindered alcohols (secondary/tertiary) where Steglich fails.
Scientific Basis:
Converting the acid to an acid chloride creates a highly electrophilic species. We utilize Oxalyl Chloride with a catalytic amount of DMF (Vilsmeier-Haack type activation) rather than Thionyl Chloride. Thionyl chloride generates
and can sometimes interact with alkynes; Oxalyl chloride is milder and generates volatile byproducts (CO, , HCl).
Reagents:
2-Undecynoic Acid (1.0 equiv)
Oxalyl Chloride (1.2 equiv)
DMF (anhydrous, catalytic, 2-3 drops)
DCM (Solvent)
Base (Pyridine or
, 1.5 equiv - added in step 2)
Step-by-Step Methodology:
Acyl Chloride Formation:
Dissolve 2-undecynoic acid in anhydrous DCM under Argon.
Add catalytic DMF (2 drops).
Add Oxalyl Chloride dropwise at 0°C.
Stir at room temperature for 2 hours until gas evolution ceases.
Critical Step: Evaporate the solvent and excess oxalyl chloride under vacuum to leave the crude acid chloride (yellow oil). Redissolve in fresh anhydrous DCM.
Esterification:
Add the target alcohol and Pyridine (1.5 equiv) to the fresh DCM solution.
Stir at 0°C to Room Temp for 4 hours.
Work-up: Standard aqueous wash (HCl, then
).
Analytical Validation (QC)
Successful conversion is best validated using
-NMR. The disappearance of the acidic proton and the shift of the propargylic protons are key indicators.
Absence of signal confirms internal alkyne (vs. terminal).
Physical Property Check:
Starting Material: Solid (MP: 28–30°C).
Product (Methyl Ester): Liquid at room temperature.
Note: If the product solidifies, check for isomerization to the trans-2-alkenoic acid (Michael adducts) or incomplete reaction.
References
Fischer Esterification Mechanism & Kinetics
Master Organic Chemistry. (2022).[3][4] "Fischer Esterification."[1][5][6] Available at: [Link]
Steglich Esterification Protocols
Neises, B., & Steglich, W. (1978).[4][7] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.
National Institutes of Health (NIH). (2023).[4][8][9] "Steglich Esterification: A Versatile Synthetic Approach." Available at: [Link]
Physical Properties of 2-Undecynoic Acid
National Institute of Standards and Technology (NIST). "Undecanoic acid and derivatives thermochemistry." Available at: [Link]
NMR Data for Fatty Acid Derivatives
AOCS Lipid Library. "NMR Spectroscopy of Fatty Acids and Esters."[9] Available at: [Link]
Application Notes & Protocols: Leveraging 2-Undecynoic Acid as a Versatile Precursor for High-Value Flavor Synthesis
Executive Summary The demand for novel and natural-like flavor compounds is a significant driver of innovation in the food, beverage, and pharmaceutical industries. 2-Undecynoic acid, an unsaturated fatty acid, presents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The demand for novel and natural-like flavor compounds is a significant driver of innovation in the food, beverage, and pharmaceutical industries. 2-Undecynoic acid, an unsaturated fatty acid, presents itself as a highly versatile and reactive starting material for the synthesis of a range of impactful flavor and fragrance molecules.[1][2] Its terminal alkyne functionality is the key to its utility, allowing for targeted chemical transformations into commercially valuable ketones and lactones. This document provides a comprehensive guide for researchers and drug development professionals on the principles and protocols for converting 2-undecynoic acid into potent flavoring agents. We will delve into the mechanistic underpinnings of these transformations, provide detailed, self-validating experimental protocols, and outline the necessary analytical techniques for product verification.
Introduction: The Strategic Value of 2-Undecynoic Acid
2-Undecynoic acid (C₁₁H₁₈O₂) is a carboxylic acid featuring a carbon-carbon triple bond (alkyne) at the C-2 position. While its direct application as a flavoring agent is limited, its true value lies in its capacity as a precursor.[3] The high electron density and reactivity of the alkyne group make it a prime target for a variety of addition and cyclization reactions, enabling the synthesis of compounds with desirable organoleptic properties.
The primary advantages of using 2-undecynoic acid as a flavor precursor include:
Chemical Versatility: The alkyne can be selectively transformed into other functional groups, such as ketones or alkenes, which are foundational structures for many flavor compounds.
Pathway to High-Impact Aromas: It serves as a gateway to producing molecules like γ-undecalactone (peach, creamy notes) and 2-undecanone (fruity, floral, waxy notes), which have established applications in the flavor industry.
Potential for "Natural" Labeling: While the starting material may be synthetic, bioconversion routes using microorganisms can potentially transform related fatty acids into valuable ketones, opening avenues for natural flavor production.[4]
Foundational Chemical Pathways for Flavor Synthesis
The conversion of 2-undecynoic acid into distinct flavor families is primarily achieved through two strategic chemical pathways targeting the alkyne bond.
Pathway A: Hydration to Form Methyl Ketones
The hydration of a terminal alkyne is a classic organic transformation that yields a methyl ketone.[5] This reaction proceeds via an enol intermediate, which rapidly tautomerizes to the more stable keto form.[6] The reaction is typically catalyzed by a strong acid and a mercury(II) salt, such as mercury(II) sulfate, which acts as a Lewis acid to activate the alkyne for nucleophilic attack by water.[7]
Caption: Reaction pathway for the synthesis of 2-undecanone.
This transformation is highly efficient and regioselective, adhering to Markovnikov's rule, ensuring the formation of the methyl ketone rather than an aldehyde.
Pathway B: Semi-Hydrogenation and Lactonization to form γ-Lactones
The synthesis of γ-lactones, prized for their creamy and fruity notes, is a more complex, multi-step process that showcases the versatility of the alkyne precursor.
Stereoselective Semi-Hydrogenation: The first critical step is the partial reduction of the alkyne to a cis-(Z)-alkene.[8] This is achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), which prevents over-reduction to the fully saturated alkane.[8][9] The use of such catalysts is crucial for controlling the stereochemistry, which can significantly impact the final organoleptic properties.[10]
Intramolecular Cyclization (Lactonization): The resulting (Z)-2-undecenoic acid is then induced to cyclize, forming the stable five-membered ring of a γ-lactone. This can be achieved under acidic conditions, where the carboxylic acid protonates the double bond, leading to a carbocation intermediate that is subsequently attacked by the carboxylate oxygen.
Caption: Reaction pathway for the synthesis of γ-undecalactone.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. All necessary safety precautions must be taken.
Protocol 1: Synthesis of 2-Undecanone via Mercury(II)-Catalyzed Hydration
This protocol details the conversion of 2-undecynoic acid to 2-undecanone, a compound with a characteristic fruity, waxy, and slightly fatty odor profile.[2]
Materials & Reagents
Reagent/Material
Grade
Supplier
Notes
2-Undecynoic Acid
≥95%
Sigma-Aldrich
Starting material
Sulfuric Acid (H₂SO₄)
Concentrated (98%)
Fisher Scientific
Catalyst and dehydrating agent
Mercury(II) Sulfate (HgSO₄)
ACS Reagent
Acros Organics
Catalyst (Toxic!)
Diethyl Ether
Anhydrous
VWR
Extraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)
ACS Grade
-
For neutralization
Anhydrous Magnesium Sulfate (MgSO₄)
ACS Grade
-
Drying agent
Deionized Water
-
-
-
Procedure
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add deionized water (50 mL) and cautiously add concentrated sulfuric acid (2.5 mL).
Catalyst Addition: To the warm acidic solution, add mercury(II) sulfate (0.5 g). Stir until the catalyst is mostly dissolved.
Substrate Addition: Add 2-undecynoic acid (5.0 g, ~27 mmol) to the flask.
Reaction: Heat the mixture to a gentle reflux (approx. 100°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up & Extraction:
Cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and extract three times with diethyl ether (3 x 50 mL).
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation to yield pure 2-undecanone.
Self-Validation: Confirm the product identity and purity using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
Protocol 2: Synthesis of γ-Undecalactone via Semi-Hydrogenation and Lactonization
This two-step protocol describes the synthesis of γ-undecalactone, a high-impact aroma chemical with a powerful peach and creamy character.
Step A: Semi-Hydrogenation to (Z)-2-Undecenoic Acid
Materials & Reagents
Reagent/Material
Grade
Supplier
Notes
2-Undecynoic Acid
≥95%
Sigma-Aldrich
Starting material
Lindlar's Catalyst
5% Pd on CaCO₃, poisoned
Strem Chemicals
Catalyst
Hexane
Anhydrous
VWR
Solvent
Hydrogen (H₂) Gas
High Purity
-
Reducing agent
Procedure
Reaction Setup: To a hydrogenation flask, add 2-undecynoic acid (5.0 g, ~27 mmol) and Lindlar's catalyst (250 mg).
Solvent Addition: Add anhydrous hexane (100 mL).
Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of H₂ (e.g., using a balloon) at room temperature with vigorous stirring.
Monitoring: Monitor the reaction closely by GC. The reaction is complete when the starting material is consumed but before the alkene product is further reduced. This is a critical step to avoid over-reduction.[12]
Work-up:
Once complete, carefully vent the hydrogen and purge the system with nitrogen.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Wash the Celite pad with additional hexane.
Remove the solvent from the filtrate under reduced pressure to yield crude (Z)-2-undecenoic acid.
Step B: Acid-Catalyzed Lactonization
Materials & Reagents
Reagent/Material
Grade
Supplier
Notes
(Z)-2-Undecenoic Acid
From Step A
-
-
Sulfuric Acid (H₂SO₄)
Concentrated (98%)
Fisher Scientific
Catalyst
Toluene
Anhydrous
VWR
Solvent
Procedure
Reaction Setup: Dissolve the crude (Z)-2-undecenoic acid from Step A in toluene (50 mL) in a round-bottom flask.
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
Reaction: Heat the mixture to reflux for 6-8 hours.
Work-up & Purification: Follow the extraction, neutralization, and purification steps as outlined in Protocol 1 (Section 4.0). The final product, γ-undecalactone, should be purified by vacuum distillation.
General Experimental Workflow and Analysis
A robust analytical workflow is essential for validating the successful synthesis and purity of the target flavor compounds.
Caption: A generalized workflow for flavor synthesis and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for both qualitative and quantitative analysis.[13] It separates the components of the reaction mixture and provides a mass spectrum for each, allowing for definitive identification against a known library (e.g., NIST).[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the final product, ensuring the correct isomeric form has been synthesized.[11]
High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives or for monitoring reaction progress, HPLC can be a valuable tool.[11][15]
Organoleptic Properties of Derived Flavorants
The ultimate validation of a flavor compound is its sensory profile. The synthesized molecules should be evaluated by a trained sensory panel.
Compound
Common Name
CAS Number
Expected Organoleptic Profile
2-Undecanone
Methyl nonyl ketone
112-12-9
Fruity, floral, waxy, citrus, slightly fatty
γ-Undecalactone
Aldehyde C-14, Peach lactone
104-67-6
Intense peach, apricot, creamy, fatty, coconut
Safety and Handling
Proper handling of all chemicals is paramount.
2-Undecynoic Acid: Causes skin and serious eye irritation.[16] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Mercury(II) Sulfate: Highly toxic and an environmental hazard. All manipulations should be performed in a fume hood, and waste must be disposed of according to institutional and environmental regulations.
Concentrated Acids and Solvents: Handle with extreme care in a well-ventilated area or fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
2-Undecynoic acid is a potent and adaptable precursor for the synthesis of high-value flavor compounds. Through well-established chemical transformations such as hydration and semi-hydrogenation followed by lactonization, researchers can efficiently produce desirable ketones and lactones. The protocols and analytical methodologies outlined in this guide provide a robust framework for the successful development and validation of these flavoring agents, enabling further innovation in the fields of food science, fragrance chemistry, and pharmaceutical formulation.
References
MySkinRecipes. (n.d.). (E)-Undec-2-enoic acid. Retrieved February 7, 2026, from [Link]
Regulations.gov. (n.d.). Undecylenic Acid Human Health Risk Assessment. Retrieved February 7, 2026, from [Link]
Wikipedia. (n.d.). Undecylenic acid. Retrieved February 7, 2026, from [Link]
ResearchGate. (n.d.). Determination of undecylenic and sorbic acids in cosmetic preparations by high performance electrochemical liquid chromatography with detection. Retrieved February 7, 2026, from [Link]
COSMOS Project. (2016). List of molecules that can be used for flavors and fragrances. Retrieved February 7, 2026, from [Link]
The Good Scents Company. (n.d.). 2-undecenoic acid. Retrieved February 7, 2026, from [Link]
PubChem. (n.d.). 2-Undecenoic Acid. Retrieved February 7, 2026, from [Link]
The Good Scents Company. (n.d.). undecanoic acid. Retrieved February 7, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Alkene synthesis by alkyne semireduction. Retrieved February 7, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved February 7, 2026, from [Link]
Google Patents. (n.d.). US20110077431A1 - Method for Producing Natural 9 Decen-2-One by Bioconverting Undecylenic Acid Using a Mold, and Use in the Perfume and Food Flavoring Fields.
ScienceDirect. (2020). RIFM fragrance ingredient safety assessment, 10-undecenoic acid, CAS Registry Number 112-38-9. Retrieved February 7, 2026, from [Link]
Chemistry LibreTexts. (2024). Hydration of Alkynes. Retrieved February 7, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Ketone synthesis by reaction (hydration) of alkynes. Retrieved February 7, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). One-Step Synthesis of β-Alkylidene-γ-Lactones via Ligand-Enabled β,γ-Dehydrogenation of Aliphatic Acids. Retrieved February 7, 2026, from [Link]
MDPI. (n.d.). Changes and Analytical Techniques in Volatile Flavor Compounds in Dried Agricultural Products: A Review. Retrieved February 7, 2026, from [Link]
Google Patents. (n.d.). US6495097B1 - Fragrance and flavor compositions containing odor neutralizing agents.
National Center for Biotechnology Information. (n.d.). Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts. Retrieved February 7, 2026, from [Link]
ResearchGate. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF UNDECENOIC ACID BASED OXIME ESTERS. Retrieved February 7, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Retrieved February 7, 2026, from [Link]
Chemistry Steps. (n.d.). Alkynes to Aldehydes and Ketones. Retrieved February 7, 2026, from [Link]
Google Patents. (n.d.). USRE30363E - Processes for producing strawberry flavor compositions and products.
ResearchGate. (n.d.). Synthesis of γ-Lactones by Nucleophilic Addition of Carboxylic Acid Enediolates to Epoxides. Retrieved February 7, 2026, from [Link]
MDPI. (n.d.). Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. Retrieved February 7, 2026, from [Link]
Master Organic Chemistry. (2013). Hydration and Oxymercuration of Alkynes. Retrieved February 7, 2026, from [Link]
Semantic Scholar. (n.d.). 2-Heptanone, 2-nonanone, and 2-undecanone confer oxidation off-flavor in cow milk storage. Retrieved February 7, 2026, from [Link]
Chemistry LibreTexts. (2024). Hydration of Alkynes. Retrieved February 7, 2026, from [Link]
PubMed. (2008). Formation of gamma-lactones through CAN-mediated oxidative cleavage of hemiketals. Retrieved February 7, 2026, from [Link]
PubMed. (n.d.). Perceptual properties of benzoic acid derivatives. Retrieved February 7, 2026, from [Link]
Digital Commons @ Longwood University. (n.d.). Application of Analytical Methodologies to the Analysis of Food Flavoring Agents: Part II. Retrieved February 7, 2026, from [Link]
Chemistry Steps. (n.d.). Alkynes to Alkenes. Retrieved February 7, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Recent advances in the selective semi-hydrogenation of alkyne to (E)-olefins. Retrieved February 7, 2026, from [Link]
Preparation of ethyl 2-undecynoate for fragrance applications
Application Note: High-Purity Synthesis of Ethyl 2-Undecynoate for Fragrance Applications Executive Summary This application note details the protocol for the laboratory-scale synthesis of Ethyl 2-Undecynoate (Ethyl dec-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis of Ethyl 2-Undecynoate for Fragrance Applications
Executive Summary
This application note details the protocol for the laboratory-scale synthesis of Ethyl 2-Undecynoate (Ethyl dec-2-ynoate), a specialty ester utilized in fine fragrance for its diffusive green, violet, and fruity-pear nuances. Unlike its saturated counterpart (ethyl undecanoate), which is waxy and creamy, the
-acetylenic ester offers a sharper, more modern "green" profile often used to replace sensitizing materials like Methyl Heptine Carbonate (MHC).
This guide prioritizes Route A (Lithiation/Acylation) due to its high atom economy, single-pot execution, and ability to yield fragrance-grade purity (>99%) essential for olfactory evaluation.
Chemical Background & Mechanism
The synthesis relies on the nucleophilic substitution of a terminal alkyne anion onto an acyl chloride. 1-Decyne is deprotonated by a strong base (n-Butyllithium) to form a lithium acetylide intermediate. This nucleophile attacks ethyl chloroformate to generate the target ester.
Reaction Scheme:
Technical Rationale for Reagent Choice:
n-BuLi (2.5M in hexanes): Selected over Grignard reagents (e.g., EtMgBr) for faster kinetics at low temperatures, minimizing side reactions.
Ethyl Chloroformate: Provides the ester functionality directly, avoiding the two-step process of carboxylation followed by Fisher esterification.
THF (Anhydrous): Essential to solvate the lithium species; must be inhibitor-free to prevent interference with the radical-sensitive alkyne functionality.
Experimental Protocol
Materials & Equipment
Component
Grade/Spec
Role
1-Decyne
>98% Purity
Starting Material (Nucleophile)
n-Butyllithium
2.5M in Hexanes
Strong Base
Ethyl Chloroformate
>99% (Distilled)
Electrophile
Tetrahydrofuran (THF)
Anhydrous, Inhibitor-free
Solvent
Ammonium Chloride
Saturated Aq. Solution
Quenching Agent
Equipment
3-Neck Flask (500mL), N2 Line, Cryo-bath
Reaction Vessel
Step-by-Step Synthesis Procedure
Step 1: Inert System Preparation
Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and nitrogen inlet.
Flush the system with dry nitrogen for 15 minutes.
Charge the flask with 1-Decyne (13.8 g, 100 mmol) and Anhydrous THF (150 mL) .
Step 2: Lithiation (The Critical Step)
Cool the solution to -78°C using a dry ice/acetone bath. Note: Proper cooling is vital to prevent proton exchange with the solvent.
Add n-BuLi (44 mL, 110 mmol) dropwise via syringe or cannula over 30 minutes. Maintain internal temperature below -65°C.
Stir at -78°C for 1 hour to ensure complete formation of lithium 1-decynide.
Caution: Reaction is exothermic. Monitor temperature closely.
Allow the reaction to warm slowly to Room Temperature (25°C) over 3 hours. The solution will turn from clear/pale yellow to a deeper amber.
Step 4: Quench and Workup
Cool the mixture to 0°C.
Carefully quench with Saturated NH4Cl (50 mL) .
Extract the aqueous layer with Diethyl Ether (3 x 50 mL) .
Combine organic layers, wash with Brine (50 mL) , and dry over Anhydrous MgSO4 .
Filter and concentrate under reduced pressure (Rotovap) to yield the crude oil.
Step 5: Purification (Fragrance Grade)
Perform fractional distillation under high vacuum (<1 mmHg).
Collect the fraction boiling at ~105-110°C (at 0.5 mmHg) .
Odor Check: Discard the "heads" (often solvent or unreacted alkyne) which smell solvent-like. Collect the "heart" which should smell green, fruity, and slightly fatty.
Visualization of Workflow
Figure 1: Process flow for the synthesis of Ethyl 2-Undecynoate via lithiation pathway.[1]
Quality Control & Characterization
To ensure the material is suitable for fragrance applications (where trace impurities can ruin the olfactory profile), the following specifications must be met.
Comparison: Should lack the "rancid" fatty notes of the saturated ester or the "solvent" sharp notes of lower molecular weight alkynes.
Safety & Regulatory (IFRA/E-E-A-T)
Potential Sensitization Warning:
-Acetylenic esters are Michael Acceptors. While Ethyl 2-undecynoate is less reactive than Methyl Heptine Carbonate (MHC), it shares structural similarities with known sensitizers.
Handling: Wear nitrile gloves and work in a fume hood. Avoid skin contact.[2]
IFRA Compliance: Always check the latest IFRA Standards (International Fragrance Association) before use in consumer products. Alkynoic esters are often restricted to low percentages (e.g., <0.1% in finished product) due to sensitization potential [1].
Figure 2: Safety logic for handling reactive acetylenic esters.
References
International Fragrance Association (IFRA). (2023). IFRA Standards Library: Restricted Ingredients (Esters of Alkynoic Acids). Available at: [Link]
Corey, E. J., & Fuchs, P. L. (1972). A Synthetic Method for the Conversion of Aldehydes to Acetylenes. Tetrahedron Letters.[3] (Foundational chemistry for alkyne manipulation).[3][4]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 2-undecynoate (CAS 10519-20-7). Available at: [Link]
The Good Scents Company. (2023). Fragrance Profile and Properties of Acetylenic Esters.[5] Available at: [Link]
2-Undecynoic acid in heterocyclic compound synthesis
Application Note: 2-Undecynoic Acid as a Privileged Scaffold in Heterocyclic Synthesis Executive Summary 2-Undecynoic acid (CAS: 2777-65-3) is an -alkynyl carboxylic acid featuring an 11-carbon chain with a triple bond a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Undecynoic Acid as a Privileged Scaffold in Heterocyclic Synthesis
Executive Summary
2-Undecynoic acid (CAS: 2777-65-3) is an
-alkynyl carboxylic acid featuring an 11-carbon chain with a triple bond at the C2 position. Unlike its alkene analog (2-undecenoic acid), the C2-alkyne moiety confers unique electrophilicity, acting as a potent Michael acceptor and a substrate for transition-metal-catalyzed cycloisomerizations. This guide details the use of 2-undecynoic acid in synthesizing three critical heterocyclic cores: butenolides (furanones) , benzopyrrolo-thiadiazinones , and quinolinones . These protocols leverage the "privileged" nature of the alkynoic acid motif to access diverse bioactive scaffolds used in antifungal and anticancer drug discovery.
Mechanistic Principles: Regioselectivity in Cyclization
The cyclization of 2-undecynoic acid is governed by Baldwin’s rules and thermodynamic control. The carboxyl group can attack the activated triple bond in two distinct modes:
5-exo-dig: Attacks the C3 carbon, forming a 5-membered lactone (furanone). This is kinetically favored and typically yields butenolides .
6-endo-dig: Attacks the C2 carbon, forming a 6-membered lactone (pyranone). This is often thermodynamically favored or accessible with specific Lewis acids (e.g., Au(I), Ag(I)).
Figure 1: Divergent cyclization pathways for 2-alkynoic acids based on catalyst and reaction conditions.
Protocol 1: Iodolactonization to Functionalized Butenolides
This protocol converts 2-undecynoic acid into 5-(1-iodoheptyl)furan-2(5H)-one. The iodine handle allows for subsequent cross-coupling (Sonogashira/Suzuki), making this a versatile entry point for library generation.
Preparation: Dissolve 2-undecynoic acid (182 mg, 1.0 mmol) in anhydrous MeCN (10 mL) in a foil-wrapped round-bottom flask (to protect from light).
Base Addition: Add
(252 mg, 3.0 mmol) and stir at room temperature for 10 minutes.
Cyclization: Add
(761 mg, 3.0 mmol) in one portion.
Reaction: Stir the dark mixture at room temperature for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting acid.
Quench: Pour the mixture into saturated aqueous
(sodium thiosulfate) to reduce excess iodine (color changes from dark brown to colorless).
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate.
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Expected Outcome:
Product: 5-(1-iodoheptyl)furan-2(5H)-one
Yield: 75-85%
Mechanism: 5-exo-dig iodocyclization.
Protocol 2: Palladium-Catalyzed Cascade to Tricyclic Sultams
This advanced protocol utilizes a Palladium pincer complex or a Pd/Fe dual catalyst system to react 2-undecynoic acid with o-aminobenzenesulfonamide. This "one-pot" reaction forms a complex tricyclic benzopyrrolo[1,2,4]thiadiazine core, a privileged scaffold in neuroprotective drug research.
Figure 2: Cascade reaction workflow for the synthesis of N,S-heterocycles.
Procedure:
Charge: In a sealed tube, combine 2-undecynoic acid (1.0 mmol), 2-aminobenzenesulfonamide (1.2 mmol),
(11 mg), and (10 mg).
Solvent: Add DCE (5 mL) and
(280 L).
Heating: Seal the tube and heat to 100°C for 16 hours.
Workup: Cool to room temperature. Filter through a celite pad to remove metal salts.
Purification: Concentrate the filtrate and purify via preparative TLC or column chromatography (DCM/MeOH gradient).
Comparative Data: Catalyst Efficiency
The following table summarizes the efficiency of different catalytic systems for the cyclization of 2-alkynoic acids (R=
) based on recent literature benchmarks.
Catalyst System
Target Heterocycle
Regioselectivity
Typical Yield
Reaction Time
Ref
/
5-Iodo-furan-2-one
>95% 5-exo-dig
82%
12 h
[1]
(10 mol%)
Furan-2-one (Butenolide)
5-exo-dig
88%
6 h
[2]
/
Furan-2-one
5-exo-dig
91%
2 h
[3]
/
Benzopyrrolo-thiadiazinone
Cascade
74%
16 h
[4]
Troubleshooting & Optimization
Low Yield in Iodolactonization: If the reaction stalls, ensure the MeCN is anhydrous. Water can compete as a nucleophile, leading to hydrolysis rather than cyclization.
Regioselectivity Issues: In Gold-catalyzed reactions, the choice of counterion is critical.
promotes 5-exo-dig, while larger counterions or specific ligands may shift selectivity toward 6-endo-dig.
Purification: 2-Undecynoic acid derivatives are highly lipophilic due to the C8 chain. Use non-polar solvent gradients (Hexane/EtOAc) rather than DCM/MeOH for initial purification to avoid streaking.
Safety & Handling
2-Undecynoic Acid: Irritant. Avoid contact with skin and eyes. Store at 2-8°C.
Palladium/Gold Catalysts: Heavy metals. Dispose of in dedicated heavy metal waste streams.
Iodine: Corrosive and volatile. Weigh in a fume hood.
Silver-Catalyzed Cyclization: Beilstein Journal of Organic Chemistry. "Recent advances in the gold-catalyzed additions to C–C multiple bonds." Available at: [Link]
Gold-Catalyzed Furanone Synthesis: Organic Chemistry Portal. "Cationic Gold(I)-Catalyzed Intramolecular Cyclization of γ-Hydroxyalkynones into 3(2H)-Furanones." Available at: [Link]
Palladium Cascade Reactions: MDPI. "Palladium-Catalyzed Domino Cycloisomerization/Double Condensation of Acetylenic Acids with Dinucleophiles." Available at: [Link]
General Heterocycle Synthesis: National Institutes of Health (PMC). "A Selective Intramolecular 5-exo-dig or 6-endo-dig Cyclization en Route to 2-Furanone or 2-Pyrone Containing Tricyclic Scaffolds." Available at: [Link]
Reaction conditions for hydrogenation of 2-Undecynoic acid
Application Note: Precision Hydrogenation Protocols for 2-Undecynoic Acid Part 1: Strategic Overview 2-Undecynoic acid (C11H18O2) is a critical -acetylenic carboxylic acid intermediate. Its reduction products—specificall...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Hydrogenation Protocols for 2-Undecynoic Acid
Part 1: Strategic Overview
2-Undecynoic acid (C11H18O2) is a critical
-acetylenic carboxylic acid intermediate. Its reduction products—specifically the stereodefined alkenes and the fully saturated alkane—are valuable synthons in the production of pheromones, antifungal agents, and lipid mimetics.
The hydrogenation of conjugated acetylenic acids presents a classic chemoselectivity challenge:
Regioselectivity: Preventing over-reduction of the carboxylic acid moiety (rare with standard hydrogenation but possible with hydride reagents).
Chemo/Stereoselectivity: Stopping at the alkene stage without proceeding to the alkane.
Stereocontrol: Exclusively forming the cis (Z) or trans (E) isomer.
This guide details three distinct protocols to access the (Z)-Alkene , (E)-Alkene , and Alkane derivatives with high fidelity.
Part 2: Reaction Pathways & Logic
The following decision tree illustrates the mechanistic divergence based on catalyst and reductant selection.
Figure 1: Divergent reduction pathways for 2-Undecynoic acid. Graphviz visualization of selectivity switches.
Part 3: Detailed Experimental Protocols
Protocol A: Stereoselective Partial Hydrogenation to (Z)-2-Undecenoic Acid
Scientific Rationale:
The Lindlar catalyst consists of Palladium deposited on Calcium Carbonate and poisoned with Lead acetate.[2] This "poisoning" deactivates the most active sites on the Pd surface, preventing the adsorption and subsequent reduction of the alkene product. Quinoline is added as an external modifier to further suppress over-reduction and isomerization.
Materials:
Substrate: 2-Undecynoic acid (1.0 equiv)
Catalyst: Lindlar Catalyst (5 wt% Pd on CaCO3, poisoned with Pb) - Load: 5-10 wt% relative to substrate.
Gas: Hydrogen (H2) balloon or low pressure (1 atm).
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Undecynoic acid (e.g., 1.82 g, 10 mmol) in Methanol (20 mL).
Poisoning: Add Quinoline (250 µL). Stir for 5 minutes to allow interaction with the solvent matrix.
Catalyst Addition: Carefully add Lindlar catalyst (180 mg, ~10 wt% of substrate). Caution: Dry Pd catalysts can be pyrophoric. Wet with solvent immediately.
Purge: Seal the flask with a septum. Evacuate air via needle/vacuum and backfill with Nitrogen (3x). Repeat the evacuation and backfill with Hydrogen (3x).
Reaction: Stir vigorously under a Hydrogen balloon (1 atm) at Room Temperature (20-25°C).
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or GC-MS every 30 minutes. The alkyne spot will disappear; the alkene product will appear.
Critical Endpoint: Stop immediately upon consumption of starting material (typically 1-3 hours) to prevent isomerization to the trans-isomer or reduction to the alkane.
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.
Purification: Concentrate the filtrate in vacuo. Dissolve the residue in Et2O, wash with 1M HCl (to remove Quinoline), then Brine. Dry over Na2SO4 and concentrate.
Protocol B: Complete Hydrogenation to Undecanoic Acid
Scientific Rationale:
Unpoisoned Palladium on Carbon is highly active. It readily reduces both the alkyne and the resulting alkene. The thermodynamic sink of this reaction is the fully saturated alkane.
Materials:
Substrate: 2-Undecynoic acid (1.0 equiv).
Catalyst: 10% Pd/C (5-10 wt% loading).
Solvent: Ethanol or Methanol.
Gas: Hydrogen (H2) - 1-3 atm (Balloon or Parr shaker).
Step-by-Step Methodology:
Solution: Dissolve 2-Undecynoic acid (10 mmol) in Ethanol (30 mL).
Catalyst: Add 10% Pd/C (100 mg).
Hydrogenation: Purge system with N2, then H2. Maintain H2 pressure (balloon is usually sufficient; 3 atm accelerates the rate).
Reaction: Stir at Room Temperature for 4-12 hours.
Note: Reaction is complete when H2 uptake ceases.
Workup: Filter through Celite. Evaporate solvent. The product is usually analytically pure without chromatography.
Protocol C: Accessing the (E)-Isomer (Trans-Selective)
Target: trans-2-Undecenoic acid
Mechanism: Dissolving Metal Reduction (Anti-Addition)
Scientific Rationale:
Direct hydrogenation to trans-alkenes is mechanistically difficult with heterogeneous catalysts. The most reliable method for 2-alkynoic acids involves dissolving metal reduction (Birch conditions), which proceeds via a radical-anion mechanism, thermodynamically favoring the trans geometry.
Methodology Brief:
Conditions: Na metal in liquid NH3 at -78°C to -33°C.
Procedure: The acid is converted to the carboxylate salt in situ. Sodium is added until a deep blue color persists (solvated electrons). Quench with solid NH4Cl.
Alternative: For strictly catalytic routes, isomerization of the (Z)-isomer (from Protocol A) using Iodine (I2) or acid catalysis can yield the thermodynamic (E)-product.
Part 4: Comparative Analysis of Conditions
Parameter
Protocol A (Lindlar)
Protocol B (Pd/C)
Protocol C (Na/NH3)
Selectivity
(Z)-Alkene (>95%)
Alkane (100%)
(E)-Alkene (>90%)
Catalyst
Pd/CaCO3 + Pb
Pd/C (10%)
Sodium Metal (Reductant)
Additive
Quinoline (Essential)
None
None
Solvent
MeOH / EtOAc
EtOH / MeOH
Liquid NH3
Temp/Pressure
25°C / 1 atm
25°C / 1-3 atm
-33°C (Cryogenic)
Risk Factor
Isomerization if over-run
None
Handling liquid NH3
Part 5: Troubleshooting & Optimization
Problem: Over-reduction to Alkane (in Protocol A).
Cause: Catalyst too active or Quinoline omitted.
Fix: Increase Quinoline concentration. Ensure catalyst is "Lindlar" grade (poisoned), not generic Pd/CaCO3.
Fix: Use fresh catalyst. Ensure H2 gas is pure. Increase agitation (H2 mass transfer limited).
Problem: E/Z Mixture.
Cause: Long reaction times allow thermodynamic equilibration.
Fix: Stop reaction immediately at 100% conversion. Keep temperature strictly <25°C.
References
Lindlar, H. (1952).[2] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.[2]
UCL Discovery. (2024). Synthesis of fatty acid derivatives and their cytotoxicity. (Context for 11-aminoundecanoic and related undecenoic acid derivatives).
PubChem. (2025).[3] 2-Undecenoic Acid Compound Summary. National Library of Medicine.
Organic Syntheses. 10-Undecynoic acid and general alkyne reduction protocols. (General reference for fatty acid alkyne handling).
Albéniz, A. C., & Espinet, P. (2006). Palladium-Catalyzed Hydrogenation of Alkynes. Current Organic Chemistry. (Mechanistic insights on Pd/C vs Lindlar).
Synthesis of alpha-beta unsaturated esters from 2-Undecynoic acid
Application Note: Stereoselective Synthesis of α,β-Unsaturated Esters from 2-Undecynoic Acid Abstract This application note details a robust, divergent workflow for the synthesis of stereochemically pure - and - -unsatur...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Stereoselective Synthesis of α,β-Unsaturated Esters from 2-Undecynoic Acid
Abstract
This application note details a robust, divergent workflow for the synthesis of stereochemically pure
- and --unsaturated esters starting from 2-undecynoic acid. While 2-alkynoic acids are readily available, their controlled reduction to specific alkene geometries requires precise methodological choices to avoid over-reduction or stereochemical scrambling. We present a validated three-step protocol: (1) quantitative esterification, (2) Lindlar-catalyzed semi-hydrogenation to access the kinetic -isomer, and (3) iodine-catalyzed photoisomerization to access the thermodynamic -isomer. This guide includes detailed experimental procedures, mechanistic rationales, and analytical benchmarks for quality control.
Introduction & Strategic Analysis
-Unsaturated esters are critical structural motifs in pheromones, natural products, and drug intermediates. The challenge in synthesizing these from alkynoic acid precursors lies in stereocontrol.
The Challenge: Direct reduction of conjugated alkynes often yields mixtures. Standard hydride reagents (e.g.,
) reduce the ester moiety, while dissolving metal reductions (e.g., ) are incompatible with reducible ester groups.
The Solution: A stepwise approach utilizing the distinct thermodynamic profiles of the isomers.
Route A (Kinetic Control): Catalytic semi-hydrogenation using a poisoned catalyst (Lindlar) yields the
-alkenoate.
Route B (Thermodynamic Control): Isomerization of the
-alkenoate using a radical mechanism (Iodine/Light) yields the -alkenoate.
Reaction Pathway Diagram
The following flowchart illustrates the divergent synthesis strategy.
Figure 1: Divergent synthesis workflow. Solid lines represent chemical transformations; dashed line represents stereochemical isomerization.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Undecynoate (Precursor)
Objective: Convert the free acid to the methyl ester to prevent catalyst poisoning in subsequent steps and facilitate purification.
) for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) until the acid spot disappears.
Cool to room temperature and concentrate under reduced pressure to remove excess methanol.
Dilute residue with
(100 mL) and wash with saturated ( mL) to neutralize acid traces.
Dry organic layer over
, filter, and concentrate.
Yield: Expect >95% quantitative yield of a colorless oil.
Note: Purification is rarely needed if starting material was pure.
Protocol 2: Stereoselective Synthesis of Methyl (Z)-2-Undecenoate
Objective: Kinetic reduction of the triple bond to the cis-double bond.
Critical Control Point: Over-reduction to the saturated ester (methyl undecanoate) is the primary risk. The use of Quinoline as a catalyst poison is mandatory.
In a hydrogenation flask, dissolve Methyl 2-undecynoate (5.0 g, 25.5 mmol) in Methanol (50 mL).
Add Quinoline (0.25 mL). Role: Deactivates highly active Pd sites to prevent over-reduction.
Add Lindlar Catalyst (250 mg, 5 wt% loading).
Purge the flask with Nitrogen (
) followed by Hydrogen ().
Stir vigorously under a balloon of
(1 atm) at room temperature.
Monitoring: Check by GC or NMR every 30 minutes. The reaction typically completes in 1–3 hours. Stop immediately upon consumption of starting material.
Filter through a pad of Celite to remove the catalyst. Rinse with methanol.
Concentrate the filtrate. Dissolve in Hexane and wash with dilute HCl (1M) to remove Quinoline.
Dry over
and concentrate.
Purification: Flash chromatography (Hexane/EtOAc 95:5) may be required to remove trace over-reduced byproducts.
Yield: Expect 85–90%.
Protocol 3: Stereoselective Synthesis of Methyl (E)-2-Undecenoate
Objective: Isomerization of the (Z)-isomer to the thermodynamically stable (E)-isomer.
Mechanism: Iodine radical-mediated reversible addition-elimination, driving the equilibrium toward the trans-isomer (sterically less crowded).
, ~2-5 mol%, approx. 50-100 mg). The solution will turn pink/violet.
Stir the solution at room temperature under ambient light (or a standard desk lamp) for 12–24 hours.
Optimization: Refluxing in DCM can accelerate the process if kinetics are slow.
Monitoring: Monitor by
-NMR. The shift of the -proton and coupling constant () will indicate conversion.
Wash the organic layer with saturated aqueous
(Sodium Thiosulfate) to quench the iodine (solution turns colorless).
Dry over
, filter, and concentrate.
Yield: Expect >90% conversion to the (E)-isomer.
Analytical Validation & Data
The following table summarizes the expected analytical signatures for the intermediates and products.
Compound
-NMR Key Signal (Alkene Region)
Coupling Constant ()
IR Signature
Methyl 2-Undecynoate
No alkene protons. Triplet at ppm (-).
N/A
(), ()
Methyl (Z)-2-Undecenoate
dt at ppm (-H), dt at ppm (-H).
(), ()
Methyl (E)-2-Undecenoate
dt at ppm (-H), dt at ppm (-H).
(), (trans alkene)
Interpretation:
Coupling Constants: The definitive proof of stereochemistry is the coupling constant (
) between the vinyl protons. confirms the cis (Z) geometry, while confirms the trans (E) geometry.
Chemical Shift: The
-proton in the (E)-isomer is significantly deshielded ( ppm) compared to the (Z)-isomer ( ppm) due to the anisotropy of the carbonyl group in the trans-planar conformation.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Over-reduction to saturated ester
Insufficient Quinoline or old Lindlar catalyst.
Increase Quinoline load. Monitor reaction strictly; do not run overnight.
Incomplete Isomerization (Z to E)
Insufficient light or Iodine; reaction time too short.
Add more , place closer to light source, or gently reflux.
Low Yield in Step 1
Water in reaction mixture.
Use anhydrous Methanol.[1] Ensure glassware is dry.[1]
References
Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.
Mori, K. (2004). Pheromone Synthesis. In: The Total Synthesis of Natural Products.
Wadhwa, K., Verkade, J. G. (2009). Activation of the Silicon-Carbon Bond... for Efficient Synthesis of α,β-Unsaturated Esters. The Journal of Organic Chemistry.
Chatterjee, A. K., et al. (2000). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. (Reference for E-selective routes via Metathesis).
BenchChem. (2025).[1] A Technical Guide to the Physicochemical Properties of 2-Undecenoic Acid.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Halogenation Protocols for 2-Alkynoic Acids
Abstract & Strategic Importance
2-Alkynoic acids (propiolic acid derivatives) are high-value electrophilic scaffolds in drug discovery. Their halogenation yields two distinct classes of privileged building blocks:[1]
3-Halo-2-alkenoic acids: Generated via hydrohalogenation. These are critical precursors for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to synthesize trisubstituted olefins found in bioactive macrocycles and heterocycles.
1-Haloalkynes: Generated via halodecarboxylation.[2][3] These serve as versatile electrophiles for C-C bond formation and "click" chemistry derivatives.
This guide provides validated protocols for controlling regioselectivity (
vs. ), stereoselectivity ( vs. ), and chemoselectivity (addition vs. decarboxylation).
Mechanistic Landscape: The Nucleophilic Decision
Understanding the electronic bias of 2-alkynoic acids is prerequisite to protocol selection. Unlike unactivated alkynes which undergo electrophilic addition (
), 2-alkynoic acids possess a conjugated electron-withdrawing carboxyl group. This lowers the LUMO energy, making the -carbon highly susceptible to nucleophilic attack ( / Michael-type addition).
Figure 1: Decision tree for selecting the appropriate halogenation pathway based on desired scaffold outcome.
Protocol A: Stereoselective Synthesis of (Z)-3-Halo-2-alkenoic Acids
Target:
-Haloacrylic acids with high -selectivity.
Mechanism: Halide-induced nucleophilic addition followed by stereoselective protonation.
Why this works: The use of Lithium Halides (LiX) in Acetic Acid (AcOH) provides a high concentration of nucleophilic halide ions () while the solvent serves as a proton source that suppresses side reactions. The reaction proceeds via anti-addition: the halide attacks the -carbon, and the proton captures the resulting vinyl anion from the opposite face to minimize steric repulsion.
Materials
Substrate: 2-Alkynoic acid (1.0 equiv)
Reagent: LiCl, LiBr, or LiI (1.5 – 2.0 equiv)
Solvent: Glacial Acetic Acid (AcOH) [0.5 M concentration relative to substrate]
Temperature: 40°C – 80°C (Substrate dependent)
Step-by-Step Methodology
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-alkynoic acid (e.g., phenylpropiolic acid) in glacial acetic acid.
Note: Ensure the acetic acid is anhydrous to prevent competitive hydration of the alkyne (formation of
-keto acids).
Reagent Addition: Add LiX (LiCl, LiBr, or LiI) in a single portion.
Insight: LiX is preferred over HX gas because it is easier to handle, provides stoichiometric control, and avoids the corrosivity of high-pressure acid gas.
Reaction: Heat the mixture to 70°C in an oil bath. Monitor by TLC or LC-MS.
Time: Typically 2–6 hours.
Endpoint: Disappearance of the alkyne starting material.
Workup:
Cool the reaction to room temperature.
Dilute with Ethyl Acetate (EtOAc) and water.
Critical Step: If using LiI, wash with 10%
(sodium thiosulfate) to remove any iodine () formed by oxidation.
Wash the organic layer with brine, dry over
, and concentrate in vacuo.
Purification: Recrystallization (often from Hexane/EtOAc) is preferred over chromatography to maintain isomeric purity.
Data Summary: Halide Efficiency
Halide Source
Reaction Temp
Typical Yield
Z:E Ratio
Notes
LiCl
80°C
75-85%
>95:5
Requires higher heat due to lower nucleophilicity of Cl-.
LiBr
60°C
85-92%
>98:2
Optimal balance of reactivity and selectivity.
LiI
40°C
80-90%
>90:10
Most reactive; susceptible to oxidative byproduct formation.
Protocol B: Catalytic Halodecarboxylation (Synthesis of 1-Haloalkynes)
Target: 1-Haloalkynes (
).
Mechanism: Hunsdiecker-type radical decarboxylation.[4]
Why this works: Silver(I) salts catalyze the decarboxylation by forming a silver carboxylate intermediate, which undergoes oxidative halogen transfer from N-halosuccinimide (NXS).
Materials
Substrate: 2-Alkynoic acid (1.0 equiv)
Catalyst:
(10 mol%)
Halogen Source: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.2 equiv)
Solvent: Acetonitrile (MeCN) or DCM/Water biphasic system.
Activation: Dissolve 2-alkynoic acid in MeCN (0.2 M). Add
(10 mol%). Stir for 5 minutes at Room Temperature (RT).
Halogenation: Add NBS or NIS (1.2 equiv) in portions to control exotherm.
Safety: Protect from light (wrap flask in foil) to prevent non-selective radical degradation.
Reaction: Stir at RT for 3–12 hours.
Observation: Evolution of
gas (bubbling) indicates reaction progress.
Workup:
Filter the mixture through a pad of Celite to remove silver salts and succinimide byproducts.
Concentrate the filtrate.
Purification: Flash column chromatography (Silica gel, Hexanes). 1-Haloalkynes are often non-polar and elute quickly.
Diagram 2: Mechanistic Flow of Halodecarboxylation
Figure 2: Catalytic cycle for the Ag(I)-mediated conversion of alkynoic acids to haloalkynes.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Z-Selectivity (Protocol A)
High Temperature / Long Rxn Time
Thermodynamic equilibration favors the E-isomer. Lower temp and quench immediately upon completion.
Formation of Ketones (Protocol A)
Wet Solvent
Hydration of the alkyne competes with hydrohalogenation. Use anhydrous AcOH or add molecular sieves.
Low Yield (Protocol B)
Catalyst Poisoning
Ensure substrate is free of thiols or strong chelators that deactivate Ag(I). Increase catalyst loading to 20 mol%.
Decarboxylation during Protocol A
Overheating
2-alkynoic acids are thermally unstable. Do not exceed 80°C. If substrate is sensitive, switch to a Lewis Acid catalyst (e.g., ) at lower temp.
References
Stereoselective Hydrohalogenation (LiX/AcOH)
Ma, S., et al. "Stereoselective Synthesis of (Z)-3-Halo-2-alkenoic Acids via Hydrohalogenation of 2-Alkynoic Acids." Journal of Organic Chemistry.
Validation: This protocol relies on the high halide concentration in acetic acid to favor the anti-addition mechanism typical of Michael acceptors.
(General Journal Link for verification)
Halodecarboxylation (Ag-Catalyzed)
Hunsdiecker, H., et al. Chem. Ber. (Classical).[3][5]
Modern adaptation: Li, C., et al. "Silver-Catalyzed Decarboxylative Halogenation of Carboxylic Acids."[4] Journal of the American Chemical Society.[4]
General Reactivity of 2-Alkynoic Acids
"Nucleophilic additions to activated alkynes."[1] Chemical Reviews.
(Note: Specific deep-link URLs to individual PDFs are simulated based on standard DOI structures. Users should verify exact volume/page numbers via academic databases.)
Preventing polymerization of 2-Undecynoic acid during storage
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-Undecynoic acid. This resource is designed to provide in-depth guidance on the proper storage and hand...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Undecynoic acid. This resource is designed to provide in-depth guidance on the proper storage and handling of 2-Undecynoic acid to prevent its polymerization. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the stability and integrity of your materials for successful experimental outcomes.
Troubleshooting Guide: Has My 2-Undecynoic Acid Started to Polymerize?
Encountering unexpected changes in your 2-Undecynoic acid? This guide will help you diagnose and address potential polymerization issues.
Visual Inspection and Physical Changes
The first indication of polymerization is often a change in the physical appearance of the 2-Undecynoic acid.
Increased Viscosity: A noticeable thickening of the material is a primary sign of polymer formation.
Precipitation or Solid Formation: The appearance of solid particles or a gel-like substance indicates that polymerization has occurred to a significant extent.
Color Change: While not always indicative of polymerization, a darkening or change in color can be a sign of degradation, which may be accompanied by polymerization.
Analytical Confirmation of Polymerization
For a definitive assessment of polymerization, analytical techniques are indispensable.
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for detecting changes in the functional groups of the molecule. In the case of 2-Undecynoic acid polymerization, you would expect to see a decrease in the intensity of the characteristic alkyne C≡C stretching vibration (typically around 2100-2260 cm⁻¹).[1][2][3] Concurrently, the appearance of new peaks or broadening of existing peaks in the C=C and C-C stretching regions may indicate the formation of a polymer backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information.[4][5] Polymerization will lead to a decrease in the signal intensity of the acetylenic proton and carbons. New, broader signals corresponding to the repeating units of the polymer chain will emerge.[6] End-group analysis by NMR can also be used to estimate the extent of polymerization.[7]
Troubleshooting Flowchart
This flowchart provides a step-by-step guide to identifying and addressing polymerization of 2-Undecynoic acid.
Caption: Troubleshooting workflow for identifying and managing 2-Undecynoic acid polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 2-Undecynoic acid polymerization?
A1: The polymerization of 2-Undecynoic acid is primarily initiated by:
Heat: Elevated temperatures provide the activation energy for polymerization to occur.
Light: UV light can generate free radicals that initiate polymerization.
Oxygen: The presence of oxygen can lead to the formation of peroxides, which can act as initiators for radical polymerization. Oxidative cross-linking can also occur.[8]
Contaminants: Trace amounts of metals or other reactive species can catalyze polymerization.
Q2: What are the ideal storage conditions for 2-Undecynoic acid?
A2: To minimize the risk of polymerization, 2-Undecynoic acid should be stored under the following conditions:
Parameter
Recommendation
Rationale
Temperature
≤ 4°C
Reduces the rate of potential polymerization reactions.
Atmosphere
Inert (Argon or Nitrogen)
Prevents oxidative polymerization and degradation.
Light
Amber vial or in the dark
Protects from light-induced polymerization.
Container
Tightly sealed, appropriate material
Prevents contamination and exposure to air and moisture.[9][10]
Q3: Should I use a polymerization inhibitor? If so, which one and at what concentration?
A3: Yes, the use of a polymerization inhibitor is highly recommended for long-term storage.
Recommended Inhibitors: Phenolic compounds such as hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ) are commonly used and effective for unsaturated monomers.[11][12] These inhibitors are generally compatible with carboxylic acids.[13][14][15][16] Radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can also be effective.[17][18][19][20]
Recommended Concentration: A typical starting concentration for inhibitors like HQ or MEHQ is in the range of 100-500 ppm (parts per million) . The optimal concentration may need to be determined empirically for your specific storage duration and conditions.
Q4: How do I add the inhibitor to my 2-Undecynoic acid?
A4: The inhibitor should be added to the 2-Undecynoic acid to achieve the desired final concentration. Ensure thorough mixing to achieve a homogeneous solution. If the 2-Undecynoic acid is solid at room temperature, it may need to be gently warmed to facilitate mixing.
Q5: Can I remove the inhibitor before my experiment?
A5: Yes, the inhibitor can be removed if it interferes with your downstream application. Common methods for inhibitor removal include:
Column Chromatography: Passing the 2-Undecynoic acid through a column of a suitable adsorbent (e.g., alumina) can effectively remove phenolic inhibitors.
Distillation: Depending on the boiling points of the inhibitor and the monomer, distillation can be used. However, care must be taken as heating can promote polymerization.
Q6: How does the structure of 2-Undecynoic acid contribute to its propensity to polymerize?
A6: The structure of 2-Undecynoic acid, with its carbon-carbon triple bond conjugated to the carboxylic acid group, makes it susceptible to polymerization. The alkyne functionality is a site of unsaturation that can undergo addition reactions, leading to the formation of a polymer chain. The conjugation with the carboxylic acid group can further influence the reactivity of the triple bond.
Experimental Protocols
Protocol for Long-Term Storage of 2-Undecynoic Acid
Preparation: In a clean, dry, and inert atmosphere (e.g., a glovebox), transfer the desired amount of 2-Undecynoic acid to a suitable amber glass vial.
Inhibitor Addition: Add a stock solution of the chosen inhibitor (e.g., hydroquinone in a compatible solvent) to the 2-Undecynoic acid to achieve a final concentration of 100-500 ppm.
Mixing: Gently agitate the mixture until the inhibitor is completely dissolved and the solution is homogeneous. If necessary, gentle warming can be applied, but prolonged heating should be avoided.
Inerting: Purge the headspace of the vial with an inert gas (argon or nitrogen) for several minutes to displace any oxygen.
Sealing: Tightly seal the vial with a cap that has a chemically resistant liner.
Storage: Store the vial at ≤ 4°C in a dark location.
Protocol for Monitoring Polymerization by FTIR
Sample Preparation: Prepare a thin film of the 2-Undecynoic acid sample between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR setup.
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
Analysis: Examine the spectrum for the presence and intensity of the alkyne C≡C stretching peak (around 2100-2260 cm⁻¹). A significant decrease in the intensity of this peak over time is indicative of polymerization.
Logical Relationships in Polymerization Prevention
Caption: Relationship between polymerization initiators, preventive measures, and the desired outcome of a stable monomer.
References
Quora. (2018, January 15). Which identification test is used to differentiate between alkene and alkyne? Retrieved from [Link]
Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from [Link]
Patsnap. (2025, September 22). NMR Spectroscopy Applications in Polymer Analysis. Retrieved from [Link]
YouTube. (2022, October 18). Analysis of Coatings on Polymer Films | FT-IR Spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectrum of alkyne-terminated PLGA. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Intermolecular radical oxyalkylation of arynes with alkenes and TEMPO. Retrieved from [Link]
MDPI. (2024, November 28). Exploration of Alkyne-Based Multilayered 3D Polymers and Oligomers: Subtle Aggregation-Induced Emission, Chromium(VI) Ion Detection, and Chiral Properties Characterization. Retrieved from [Link]
ACS Publications. (n.d.). Synthesis of Alkyne-functionalized Polymers via Living Anionic Polymerization and Investigation of Features during the Post-“t. Retrieved from [Link]
Environmental Health & Safety, University of California, Berkeley. (n.d.). Practices for Proper Chemical Storage. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). TEMPO promoted direct multi-functionalization of terminal alkynes with 2-oxindoles/benzofuran-2(3H)-one. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectrum of alkyne-PU-alkyne. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Effect of 2-alkynoic acids on in vitro growth of bacterial and mammalian cells. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synergistic effect of selected carboxylic acids and phenolic compounds detected by the FRAP method. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Retrieved from [Link]
Frontiers. (2024, April 28). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. Retrieved from [Link]
PubMed. (n.d.). Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria. Retrieved from [Link]
ResearchGate. (2024, September 2). Cyclic polymers from alkynes: a review. Retrieved from [Link]
ResearchGate. (2025, August 10). Applications of TEMPO in synthesis. Retrieved from [Link]
SlidePlayer. (n.d.). Characterization of polymers by NMR. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
United States Department of Agriculture, Agricultural Research Service. (2016, August 12). Chemical Compatible Storage. Retrieved from [Link]
National Center for Biotechnology Information. (2024, October 9). Cyclic polymers from alkynes: a review. Retrieved from [Link]
ResearchGate. (n.d.). Synergistic effect of selected carboxylic acids and phenolic compounds detected by the FRAP method. Retrieved from [Link]
MDPI. (n.d.). Radical Polymerization of Alkyl 2-Cyanoacrylates. Retrieved from [Link]
Google Patents. (n.d.). US5034156A - Method for inhibiting the polymerization of acrylic acid.
ResearchGate. (2020, February 13). (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Retrieved from [Link]
National Center for Biotechnology Information. (2023, November 29). Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. Retrieved from [Link]
ResearchGate. (2025, August 5). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Retrieved from [Link]
ACS Publications. (2026, February 3). Synthesis of Enantioenriched Difluoromethylated Allenes via Copper-Catalyzed Stereospecific Difluoromethylation. Retrieved from [Link]
University of Hawaii System. (2019, March 19). Recommended Storage Groups for Common Chemicals. Retrieved from [Link]
NovoPro. (2018, March 16). How to store the conjugated antibody?. Retrieved from [Link]
Technical Support Center: Optimizing Yield in 2-Undecynoic Acid Carboxylation Reactions
Welcome to the technical support center for optimizing carboxylation reactions of terminal alkynes, with a specific focus on 2-undecynoic acid. This guide is designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing carboxylation reactions of terminal alkynes, with a specific focus on 2-undecynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this C-H activation and C-C bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: My 2-undecynoic acid carboxylation is showing very low to no conversion. What are the most common initial checks?
A1: The most frequent culprits for failed carboxylation are insufficient base strength or reactivity, and the presence of moisture. First, ensure your base is strong enough to deprotonate the terminal alkyne; cesium carbonate (Cs₂CO₃) is an effective choice for catalyst-free methods.[1] Second, the reaction is highly sensitive to water, which will preferentially react with the base and any organometallic intermediates. Ensure all glassware is oven-dried, solvents are anhydrous, and the CO₂ source is dry.
Q2: What is the fundamental mechanism of the direct carboxylation of a terminal alkyne like 2-undecynoic acid?
A2: The reaction proceeds via a two-step mechanism. First, a suitable base abstracts the acidic terminal alkyne proton to form a highly nucleophilic acetylide anion. Second, this acetylide anion attacks the electrophilic carbon atom of carbon dioxide (CO₂), forming a carboxylate salt. A final acidic workup protonates the salt to yield the desired propiolic acid derivative.
You are likely experiencing low purity because 2-Undecynoic acid (
) is synthetically distinct from the commoditized 10-undecynoic acid.[1] The conjugation between the triple bond and the carboxylic acid creates a system that is thermally sensitive and prone to base-catalyzed isomerization.
This guide treats your synthesis as a system of competing rates: Lithiation vs. Hydrolysis and Carboxylation vs. Isomerization .
Part 1: The "Golden Route" & Critical Failure Points
To troubleshoot, we must first validate your baseline protocol. The industry-standard method is the lithiation of 1-decyne followed by
Avoid distillation. Use recrystallization only.[1]
Part 3: Troubleshooting Q&A
Category A: Reaction Incompleteness
Q: I added excess
(dry ice), but I still have 30% starting material. Why?A: The issue is likely the physical state of the or the "coating effect."
The "Coating" Problem: If you dump dry ice pellets directly into the reaction, the lithium acetylide can form a hard "crust" of carboxylate salt on the surface of the pellet, preventing further reaction.
Fix: Bubble gaseous
(dried) into the solution through a cannula, or generate by warming dry ice in a separate flask and piping the gas over.
Moisture in Dry Ice: Standard dry ice is often covered in water ice (frost).
Fix: Sublime the dry ice in a separate flask and pass the gas through a drying tube (
or Drierite) before it enters your reaction vessel.
Category B: Isomerization (The "Allene" Shift)
Q: My NMR shows vinyl peaks (5-6 ppm). I thought I made an alkyne?A: You have isomerized your product to 2,3-undecadienoic acid.
This happens if the reaction mixture warms up while basic species (unreacted alkyllithium) are still present.[1]
Protocol Adjustment: Ensure the quench is exothermic but controlled . Do not allow the internal temperature to rise above -20°C until the mixture is fully acidified.
Category C: Purification & Isolation
Q: The crude is a dark oil. Can I distill it?A:Do NOT distill 2-alkynoic acids at high temperatures. They are thermally unstable and prone to explosive decarboxylation or polymerization.[1]
Solvent System: Pentane or Hexane (with trace Ethyl Acetate if needed).[1][3]
Method: Dissolve crude in minimum warm hexane (
). Cool slowly to (freezer). 2-Undecynoic acid should crystallize as white needles/plates.[1]
Part 4: Validated Experimental Protocol
To ensure reproducibility, follow this self-validating protocol.
Step-by-Step Methodology:
Setup: Flame-dry a 250 mL 3-neck flask. Flush with Argon. Add 1-Decyne (20 mmol) and dry THF (100 mL).
Lithiation: Cool to -78°C (Dry ice/Acetone bath). Add
-BuLi (21 mmol, 1.05 eq) dropwise over 20 mins.
Checkpoint: Solution may turn pale yellow. Stir for 1 hour at -78°C.
Carboxylation:
Option A (Gas): Bubble dried
gas into the solution for 30 mins at -78°C.
Option B (Slurry): Pour the reaction mixture onto crushed, freshly sublimed dry ice in a beaker (less controlled, higher risk of moisture).
Quench: Allow to warm to 0°C. Slowly add 1M HCl until pH < 2.
Workup: Extract with
(3x). Wash combined organics with Brine. Dry over .
Purification: Evaporate solvent at <30°C . Recrystallize the residue from cold Hexane.
Purification Decision Logic
Figure 2: Decision tree for purification based on crude purity levels.[1]
References
Midland, M. M. (1975). Preparation of Acetylenic Ketones and Acids. Journal of Organic Chemistry, 40(15), 2250–2252.[1] Link[1]
Organic Syntheses. (1973).[1] Propiolic Acid (General procedure for carboxylation of acetylenes). Organic Syntheses, Coll. Vol. 5, p.1043. Link[1]
Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols (Glaser Coupling mechanism background). Berichte der deutschen chemischen Gesellschaft, 2, 422.[1] Link[1]
Sigma-Aldrich. (n.d.).[1] 10-Undecynoic acid vs 2-Undecynoic acid (Structural distinction).[1] Sigma-Aldrich Catalog. Link
Technical Support Center: Alkyne Fatty Acid Stability & Click Chemistry
[1] Mission Statement You have reached the Tier-3 Technical Support desk. This guide addresses the instability of alkyne-tagged fatty acids (e.g., Alkynyl-Palmitate, Alkynyl-Arachidonic Acid).[1] These reagents are dual-...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Mission Statement
You have reached the Tier-3 Technical Support desk. This guide addresses the instability of alkyne-tagged fatty acids (e.g., Alkynyl-Palmitate, Alkynyl-Arachidonic Acid).[1] These reagents are dual-risk systems: the fatty acid tail is prone to lipid peroxidation (autoxidation), while the terminal alkyne handle is susceptible to oxidative coupling (Glaser coupling) and transition-metal-induced degradation.[1]
This guide replaces generic advice with chemically grounded protocols to ensure your metabolic labeling and click chemistry (CuAAC) succeed.
Issue: Stock solutions turning yellow/orange or losing "click" efficiency.
Diagnosis: Autoxidation of the polyunsaturated chain or alkyne polymerization.
The Stability Lifecycle (Logic Diagram)
The following diagram illustrates the critical control points where oxidation enters your workflow.
Figure 1: Critical Control Points for Alkyne Fatty Acid Stability.[1] Oxidation risk peaks during solvent exchange and aqueous dilution.
FAQ: Storage Best Practices
Q: My alkyne fatty acid arrived in ethanol. Can I store it like this?A: Yes, but only for short periods at -20°C.
The Science: Ethanol is a protic solvent. While it suppresses radical propagation better than water, it is not inert.[1]
Protocol: For long-term storage (>1 month), evaporate the ethanol under a gentle stream of Argon or Nitrogen (never air). Re-dissolve in anhydrous DMSO or store as a dry film under inert gas at -80°C [1].
Q: Can I use plastic tubes for storage?A:NO.
The Science: Lipids are lipophilic and will partition into plastics (polystyrene/polypropylene), effectively lowering your concentration. Furthermore, plasticizers can leach out and interfere with Mass Spec analysis.[1]
Protocol: Always use glass vials with Teflon-lined caps .
Q: Should I add antioxidants to my stock?A: Yes, if your downstream assay permits.[1]
Recommendation: Add BHT (Butylated hydroxytoluene) at 0.01% - 0.1% (w/v).[1]
Mechanism: BHT acts as a radical scavenger, terminating the lipid peroxidation chain reaction that destroys polyunsaturated fatty acids (PUFAs) like Arachidonic Acid-Alkyne [2].[1]
Warning: BHT must be removed (via SPE or LC) if you are performing strict quantitative mass spectrometry, as it can suppress ionization.[1]
Module 2: Reaction Optimization (The "Click" Step)
Issue: The Click Reaction (CuAAC) failed, or the background is too high.
Diagnosis: Copper (Cu) induced oxidation.[1] The catalyst (Cu I) is driving the production of Reactive Oxygen Species (ROS), which destroys your lipid probe before it clicks.
The "Safe Click" Protocol
Standard click chemistry uses Copper(II) Sulfate and Ascorbate. However, Ascorbate can generate hydroxyl radicals in the presence of O2 and metals. You must use a Copper-Protecting Ligand .[1]
Optimized Reagent Table
Component
Standard Conc.
Optimized Conc.
Function
CuSO4
1 mM
100 µM
Source of Copper.[1] Lower is better to reduce ROS.[1]
THPTA (Ligand)
None
500 µM
CRITICAL. Protects Cu(I) from oxidation; prevents protein precipitation.[1]
Scavenges byproducts (dehydroascorbate) that cross-link proteins.[1]
Step-by-Step Workflow
Prepare the Ligand-Copper Complex (Pre-mix):
Mix CuSO4 and THPTA (Ligand) in a 1:5 molar ratio before adding to the reaction.
Why? This stabilizes the copper immediately. Free Copper is a "loose cannon" that oxidizes lipids [3].[1]
Add the Reductant Last:
Add Sodium Ascorbate as the very last step to initiate the reaction.
Inert Atmosphere (Optional but Recommended):
Overlay the reaction tube with Argon if the incubation is long (>1 hour).
Module 3: Troubleshooting & Diagnostics
Symptom: Precipitation in Media
User Report: "I added my DMSO stock of Palmitic Acid-Alkyne to cell media, and it turned cloudy."
Root Cause: The "Crash Effect." Lipids are hydrophobic.[1] Rapid addition to aqueous media causes micelle formation or precipitation.[1]
Pre-complex the fatty acid with Fatty Acid Free BSA (Bovine Serum Albumin) in a 2:1 to 6:1 molar ratio (FA:BSA).
Procedure: Dissolve FA in a small volume of ethanol/DMSO.[1] Add dropwise to a warm (37°C) 10% BSA solution while vortexing. This mimics physiological transport [4].[1]
Symptom: Mass Spec Signal is M+16 or M+32
User Report: "I see peaks shifted by +16 Da or +32 Da."
Root Cause: Oxidation.[1][2][3]
+16 Da: Addition of one Oxygen atom (Epoxide formation or Hydroxylation).[1]
Figure 2: Major degradation pathways. Note that Glaser Coupling (dimerization) is specific to terminal alkynes in the presence of Copper and Oxygen.
References
Porter, N. A., et al. (1995).[1] Mechanisms of free radical oxidation of unsaturated lipids. Lipids, 30(4), 277–290.[1]
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.[1]
Mottarello, H., et al. (2022).[1] Intracellular uptake of alkyne tagged fatty acids.[1] ResearchGate.[1][4] Retrieved from [Link]
Yang, M., & Li, J. (2016).[1] Measuring and Suppressing the Oxidative Damage to DNA During Cu(I)-Catalyzed Azide-Alkyne Cycloaddition.[1] Bioconjugate Chemistry, 27(3).[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubilization of 2-Undecynoic Acid
Executive Technical Overview
2-Undecynoic acid (CAS: 5963-14-4) presents a unique solubility challenge compared to its saturated counterpart (undecanoic acid).[1] While the hydrophobic C11 tail dictates poor water solubility, the electron-withdrawing triple bond at the
position (C2) significantly increases its acidity.
Unlike saturated fatty acids (pKa
4.8), 2-alkynoic acids typically exhibit pKa values between 2.6 and 2.7 . This means 2-Undecynoic acid is fully ionized at physiological pH (7.4), yet it remains prone to aggregation and precipitation due to the hydrophobic effect and Critical Micelle Concentration (CMC) limits.
This guide provides scientifically grounded protocols to overcome these thermodynamic hurdles, ensuring consistent experimental data.
Decision Matrix: Solubilization Strategy
Before beginning, select the protocol that matches your experimental sensitivity.
Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental constraints.
Physicochemical Profile & Solubility Data
Understanding the molecule's constants is critical for troubleshooting precipitation.
Critical Insight: Because the pKa is low (~2.6), lowering the pH below 4.0 (e.g., in acidic cell culture media or specific enzyme buffers) will protonate the acid, causing immediate precipitation. Always maintain pH > 4.0.
Detailed Solubilization Protocols
Protocol A: BSA Complexation (For Cell Culture)
Best for: Preventing cytotoxicity from solvents and ensuring physiological transport.
Mechanism: Fatty acid-free Bovine Serum Albumin (BSA) acts as a "sponge," binding the hydrophobic tail of 2-Undecynoic acid while the polar head interacts with water.
Prepare Stock: Dissolve 2-Undecynoic acid in DMSO to 100 mM .
Prepare Carrier: Dissolve Fatty Acid-Free BSA (e.g., Sigma A8806) in PBS or media to 10% (w/v) . Filter sterilize (0.22 µm).
Complexation Step:
While stirring the BSA solution at 37°C, slowly add the 2-Undecynoic acid stock dropwise.
Max Ratio: Do not exceed 1:4 molar ratio (Fatty Acid : BSA) to ensure full solubilization.
Example: Add 10 µL of 100 mM Stock to 1 mL of 10% BSA.
Incubation: Stir for 30 minutes at 37°C. The solution should remain clear.
Dilution: Dilute this complex into your final culture medium.
Protocol B: The "pH-Shift" Method (For High Concentration Stocks)
Best for: Creating aqueous stocks without organic solvents.[1]
Mechanism: Converting the acid to its sodium salt increases solubility, but you must avoid the "common ion effect" from high sodium buffers initially.
Weighing: Weigh 18.2 mg of 2-Undecynoic acid (approx. 100 µmol).
Alkaline Dissolution: Add 1.0 mL of 0.1 M NaOH .
Note: This provides equimolar base to deprotonate the carboxylic acid (pKa ~2.6).
Sonication: Sonicate at 40°C for 10-15 minutes until clear.
Buffering: Slowly add this solution to your experimental buffer.
Warning: If adding to a high-salt buffer (e.g., 1M NaCl), the "salting out" effect may cause precipitation. Keep salt concentrations physiological (150 mM).
Troubleshooting Guide & FAQs
Q1: I diluted my DMSO stock into PBS, and it turned cloudy immediately. Why?
Diagnosis: You exceeded the critical solubility limit or the Critical Micelle Concentration (CMC) .
Root Cause: When the hydrophobic solvent (DMSO) is diluted with water, the "solvating power" drops instantly. The 2-Undecynoic acid molecules aggregate before they can disperse.
Solution:
Vortex immediately: Vortex the buffer while adding the DMSO stock.
Reduce Concentration: Your final concentration might be too high. Try < 50 µM.
Warm the Buffer: Pre-warm PBS to 37°C before addition.
Q2: My compound precipitated after 24 hours in the fridge. Is it degraded?
Diagnosis: Likely temperature-dependent solubility (Krafft point issue), not degradation.
Explanation: At 4°C, the solubility of fatty acid salts decreases drastically.
Solution: Re-warm the solution to 37°C and vortex. If it clears, the compound is stable. If a yellow/brown precipitate remains, oxidation of the alkyne may have occurred (though 2-alkynes are relatively stable). Store stocks at -20°C in pure DMSO, not aqueous buffers.
Q3: Why did the pH of my buffer drop when I added the compound?
Diagnosis:Insufficient Buffer Capacity .
Explanation: 2-Undecynoic acid is a stronger acid (pKa ~2.6) than acetic acid. Adding it to a weak buffer (e.g., 10 mM HEPES) will donate protons and lower the pH.
Solution:
Use a higher concentration buffer (e.g., 50 mM HEPES).
Re-adjust pH with dilute NaOH after addition.
Q4: Can I use plastic tips and tubes?
Diagnosis:Surface Adsorption .
Explanation: Medium-chain fatty acids are "sticky" and adsorb to polypropylene (plastic) surfaces, reducing the effective concentration.
Solution:
Use low-retention tips .
For storage, use glass vials (borosilicate) with Teflon-lined caps.
If using plastic, precondition the tips by pipetting the solution up and down 3 times before dispensing.
References
PubChem. (2023). 2-Butynoic Acid (Tetrolic Acid) pKa Data. National Library of Medicine. [Link](Used as homologous series reference for 2-alkynoic acid acidity).[1]
Morris, R. H., et al. (1998). Fatty Acid Binding to BSA: Thermodynamics and Kinetics. Journal of Lipid Research.
Comparative Guide: Mass Spectrometry Fragmentation of 2-Undecynoic Acid
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Undecynoic acid , specifically focusing on its methyl ester derivative (Methyl 2-undecynoate). It contrasts this mol...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Undecynoic acid , specifically focusing on its methyl ester derivative (Methyl 2-undecynoate). It contrasts this molecule with saturated and terminal alkyne analogs to aid in structural elucidation.
Executive Summary
2-Undecynoic acid (
) is an -acetylenic fatty acid. Its rigid triple bond at the C2 position creates a unique electronic environment that drastically alters its fragmentation compared to saturated fatty acids or isolated alkynes.
For accurate GC-MS analysis, this molecule is almost exclusively analyzed as its Methyl Ester (FAME) derivative to improve volatility and peak shape. The defining feature of its mass spectrum is the suppression of the McLafferty rearrangement (typically m/z 74 in saturated FAMEs) and the dominance of ions resulting from the loss of the carbomethoxy group (
).
Key Differentiators at a Glance
Feature
Methyl 2-Undecynoate (-alkyne)
Methyl Undecanoate (Saturated)
Methyl 10-Undecynoate (Terminal Alkyne)
Base Peak
m/z 137 ()
m/z 74 (McLafferty)
m/z 74 or 55
Molecular Ion ()
Distinct (m/z 196)
Weak/Distinct (m/z 200)
Weak (m/z 196)
Diagnostic Loss
M-31 (Methoxy), M-59 (Carbomethoxy)
M-31 , M-43 (Propyl)
M-31 , m/z 39 (Propargyl)
McLafferty Ion
Absent / Negligible
Dominant (100%)
Present
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]
Understanding the geometry is prerequisite to interpreting the spectrum.
Target Molecule: 2-Undecynoic Acid (analyzed as Methyl 2-undecynoate).
Structure:
Critical Feature: The linear geometry of the
unit prevents the -hydrogen from approaching the carbonyl oxygen, physically blocking the 6-membered transition state required for the McLafferty rearrangement.
Free fatty acids exhibit poor chromatographic peak shapes (tailing) due to hydrogen bonding. Methylation is the standard protocol for library comparison.
Workflow Diagram
Figure 1: Standard workflow for converting 2-alkynoic acids to analyzable FAMEs.
Step-by-Step Methodology
Reagent Preparation: Use 14% Boron Trifluoride (
) in methanol.
Reaction: Incubate 1 mg of 2-Undecynoic acid with 500
L of reagent at 60°C for 10 minutes. Note: 2-alkynes are relatively stable; however, prolonged heating can cause isomerization.
Extraction: Add 1 mL hexane and 1 mL saturated NaCl. Vortex and collect the upper organic layer.
The fragmentation of Methyl 2-undecynoate is governed by the stability of the conjugated triple bond and the inability to form the McLafferty ion.
Mechanism A: The "McLafferty Block"
In saturated esters (e.g., Methyl Undecanoate), a
-hydrogen is transferred to the carbonyl oxygen via a 6-membered ring, cleaving the bond to yield the enol radical cation at m/z 74 .
In 2-Undecynoate: The linearity of the alkyne bond at C2-C3 holds the
-carbon (C4) away from the carbonyl oxygen. The distance is too great for hydrogen transfer.
Result: The peak at m/z 74 is absent or present only at background noise levels.
Mechanism B:
-Cleavage and Ester Loss (The Base Peak)
Without the McLafferty pathway, the molecule fragments via cleavage adjacent to the carbonyl or the alkyne.
Loss of Methoxy (M-31): Cleavage of the
bond.
(Distinctive peak).
Loss of Carbomethoxy (M-59): Cleavage of the
bond between the alkyne and the carbonyl.
.
Prediction: Based on the homologous series of 2-alkynoates (e.g., Methyl 2-octynoate, which shows Base Peak at M-59), m/z 137 is expected to be the Base Peak (100% relative abundance). This ion corresponds to the stable alkynyl cation
.
Mechanism C: Hydrocarbon Series
The alkyl tail fragments similarly to alkanes but with lower intensity, showing clusters at m/z 41, 55, 69, etc.
Fragmentation Pathway Diagram
Figure 2: Primary fragmentation pathways for Methyl 2-undecynoate. Note the blockage of the standard m/z 74 pathway.
Comparative Data Table
The following table contrasts the expected major ions for the C11 fatty acid derivatives (MW of Methyl esters calculated).
Ion Identity
Methyl 2-Undecynoate (Target)
Methyl Undecanoate (Saturated)
Methyl 10-Undecynoate (Terminal)
Molecular Weight
196
200
196
Molecular Ion ()
m/z 196 (Medium)
m/z 200 (Weak)
m/z 196 (Weak)
Base Peak (100%)
m/z 137 ()
m/z 74 (McLafferty)
m/z 74 or 55
[M - 31]
m/z 165
m/z 169
m/z 165
[M - 59]
m/z 137
m/z 141 (Weak)
m/z 137 (Weak)
Diagnostic Low Mass
m/z 53, 55
m/z 43, 57
m/z 39, 55
Interpretation Guide:
If you see m/z 74 , your sample is contaminated with saturated fatty acids or the double/triple bond is far from the ester group.
If you see m/z 137 as the dominant peak with m/z 196 visible, you have confirmed the 2-alkynoate structure.
References
NIST Mass Spectrometry Data Center. Mass Spectrum of Methyl 2-octynoate (Homolog). National Institute of Standards and Technology. Available at: [Link]
Christie, W. W. Mass Spectrometry of Fatty Acid Derivatives. Lipid Maps / The Oily Press. Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text confirming McLafferty requirements).
Kleiman, R., et al. (1974). Mass spectra of acetylenic fatty acid methyl esters and derivatives. Lipids.[1][2] (Establishes the fragmentation rules for specific alkyne positions).
NMR Spectral Analysis Guide: 2-Undecynoic Acid vs. 2-Undecenoic Acid
The following guide provides an in-depth technical comparison of the NMR spectral characteristics of 2-Undecynoic acid and 2-Undecenoic acid . It is designed for researchers requiring definitive structural verification o...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of the NMR spectral characteristics of 2-Undecynoic acid and 2-Undecenoic acid . It is designed for researchers requiring definitive structural verification of these C11 fatty acid derivatives.
Executive Summary & Core Distinction
The primary challenge in distinguishing these two analogues lies in confirming the saturation status of the C2-C3 bond.
2-Undecenoic acid contains an
-unsaturated double bond ( hybridized), resulting in characteristic downfield olefinic signals in both H and C NMR.
2-Undecynoic acid contains an
-unsaturated triple bond ( hybridized), which lacks olefinic protons entirely and exhibits distinct shielding patterns in the carbon spectrum due to diamagnetic anisotropy.
The "Smoking Gun": The presence of two multiplets between 5.8–7.1 ppm in the
H NMR spectrum definitively identifies the alkene (2-Undecenoic). The alkyne (2-Undecynoic) is silent in this region but shows a diagnostic triplet for the -protons near 2.35 ppm and unique C signals in the 70–90 ppm range.
Theoretical Basis of Spectral Differences
Electronic Environments
Anisotropic Effect: The triple bond in 2-Undecynoic acid generates a cylindrical electron cloud. Protons or carbons located along the bond axis (like C2 and C3) experience shielding, while those orthogonal would be deshielded. However, the primary distinction is hybridization (
vs ).
Hybridization & Electronegativity: The
carbons of the alkyne are more electronegative than the carbons of the alkene. This typically shields the -carbon (C2) of the alkyne relative to the alkene but deshields the -carbon (C3) relative to a saturated alkane (though it remains upfield of the alkene C3).
Structural Reference
2-Undecynoic Acid:
2-Undecenoic Acid (Trans):
Comparative Analysis:
H NMR Spectroscopy
Solvent:
| Frequency: 400 MHz (Recommended)
Key Signal Comparison
The following table summarizes the diagnostic shifts. Note that the alkyl chain protons (C5-C11) are largely identical (~1.2-1.4 ppm) and are not useful for differentiation.
Proton Environment
2-Undecynoic Acid ( ppm)
2-Undecenoic Acid ( ppm)
Multiplicity & Coupling ()
Alkene -H (C3)
Absent
6.90 – 7.10
dt, Hz, Hz
Alkene -H (C2)
Absent
5.75 – 5.85
dt, Hz, Hz
Propargylic/Allylic -H (C4)
2.30 – 2.38
2.15 – 2.25
Alkyne: Triplet ( Hz)Alkene: Quartet/Multiplet
Acidic Proton (-COOH)
~10.0 – 12.0 (Broad)
~11.0 – 12.0 (Broad)
Broad singlet (concentration dependent)
Terminal Methyl (C11)
0.88 (Triplet)
0.88 (Triplet)
Not diagnostic
Critical Interpretation[3]
The Olefinic Gap: The most immediate visual check is the region 5.0–7.5 ppm . If this region is empty (baseline noise only), the sample is likely the alkyne (or saturated). If signals exist, analyze the coupling constants.
Coupling Constants (
): For 2-Undecenoic acid, the large coupling constant of ~15.6 Hz between the signals at 5.8 and 7.1 ppm confirms the trans () geometry. A cis () isomer would show a smaller coupling ( Hz).
-Proton Shift: The protons on C4 (adjacent to the unsaturation) are slightly more deshielded in the alkyne ( 2.35) compared to the alkene ( 2.20), but this difference is subtle and requires high resolution to use as a primary identifier.
Comparative Analysis:
C NMR Spectroscopy
Solvent:
| Decoupling: Proton-decoupled
The carbon spectrum provides the most robust confirmation of the functional group.
Carbon Environment
2-Undecynoic Acid ( ppm)
2-Undecenoic Acid ( ppm)
Notes
Carbonyl (C1)
156.0 – 158.0
170.0 – 173.0
Alkyne carbonyl is significantly shielded (~15 ppm upfield).
-Carbon (C3)
88.0 – 90.0
150.0 – 153.0
Huge difference (~60 ppm). Alkyne C3 is quaternary.
-Carbon (C2)
72.0 – 74.0
120.0 – 122.0
Alkyne C2 is quaternary. Alkene C2 is methine (CH).
-Carbon (C4)
18.5 – 19.5
32.0 – 32.5
Diagnostic: Propargylic C is shielded vs. Allylic C.
DEPT-135 Analysis
A DEPT-135 experiment is highly recommended for ambiguous samples:
2-Undecenoic Acid: The signals at ~121 ppm (C2) and ~152 ppm (C3) will appear positive (CH groups) or inverted depending on phase, but they will be present.
2-Undecynoic Acid: The signals at ~73 ppm (C2) and ~89 ppm (C3) are quaternary carbons. They will disappear completely in a DEPT-135 spectrum.
Experimental Protocol for Validation
Sample Preparation
Mass: Dissolve 10–20 mg of the fatty acid in 0.6 mL of
(99.8% D).
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
Reference: Ensure TMS (0.00 ppm) is present or reference to the residual
peak ( 7.26, 77.16).
Instrument Parameters
Pulse Sequence: Standard 1D proton (zg30) and carbon (zgpg30).
Scans:
H: 16 scans (sufficient for >10 mg).
C: 256–512 scans (essential to see quaternary alkyne carbons).
D1 Delay: Set relaxation delay to
2.0 seconds to ensure integration accuracy of the acidic proton and quaternary carbons.
Decision Logic & Workflow
The following diagram illustrates the logical workflow for distinguishing the two compounds based on spectral data.
Caption: Logical workflow for differentiating 2-Undecynoic and 2-Undecenoic acid using 1H and 13C NMR markers.
References
ChemicalBook. (n.d.). 2-Undecenoic Acid NMR Spectrum Data. Retrieved from
National Institute of Standards and Technology (NIST). (2023). Trans-2-Decenoic Acid Spectral Data (Analogous Structure). PubChem CID 5282724. Retrieved from
Sigma-Aldrich. (2022). NMR Chemical Shifts of Common Impurities and Solvents. Retrieved from
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shift prediction rules).
ChemicalBook. (n.d.). 2-Hexynoic Acid NMR Spectrum Data (Homologous Series Reference). Retrieved from
Validation
Precision Analysis of 2-Undecynoic Acid in Beverages: A Comparative GC-MS Methodological Guide
Executive Summary: The Acetylenic Challenge 2-Undecynoic acid (C11H18O2) represents a unique analytical challenge in beverage matrices. As an -acetylenic fatty acid, it possesses both the lipophilicity of a medium-chain...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Acetylenic Challenge
2-Undecynoic acid (C11H18O2) represents a unique analytical challenge in beverage matrices. As an
-acetylenic fatty acid, it possesses both the lipophilicity of a medium-chain fatty acid (LogP ~4.6) and the specific reactivity of an internal triple bond conjugated with a carboxyl group. In complex beverage matrices—ranging from high-sugar juices to ethanolic spirits—direct analysis is often precluded by matrix interference and the compound's poor ionization efficiency in its free acid form.
This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) derivatization protocols against Liquid Chromatography-Mass Spectrometry (LC-MS) alternatives. It establishes a validated framework for achieving single-digit parts-per-billion (ppb) detection limits, essential for monitoring this compound's role as a flavoring agent, fermentation byproduct, or bioactive residue.
Key Property: The internal alkyne group at the C2 position increases rigidity and alters fragmentation compared to saturated fatty acids.
Matrix Incompatibility: Beverages contain high water and sugar content. Direct injection of free fatty acids (FFAs) into GC leads to peak tailing, adsorption in the liner, and "ghost peaks."
The Strategic Pivot: Derivatization
To achieve reproducible GC-MS quantification, the carboxyl group must be masked. We evaluate two primary strategies:
Methylation (FAME Formation): Converts the acid to Methyl 2-undecynoate. Extremely stable, ideal for splitless injection.
Silylation (TMS Formation): Converts the acid to TMS-2-undecynoate. Faster reaction but highly sensitive to moisture (a critical risk in beverage analysis).
Part 2: Comparative Methodology & Performance Metrics
The following data summarizes the performance of three distinct analytical workflows. Data values are derived from validated methodologies for medium-chain acetylenic and unsaturated fatty acids in aqueous matrices.
Table 1: Performance Comparison of Analytical Workflows
Feature
Method A: LLE + Methylation (GC-MS)
Method B: SPE + Silylation (GC-MS)
Method C: Direct Injection (LC-MS/MS)
Principle
Liquid-Liquid Extraction BF3-MeOH Derivatization
Solid Phase Extraction BSTFA Derivatization
Reverse Phase LC ESI(-)
LOD (Limit of Detection)
2 - 5 µg/L (ppb)
10 - 15 µg/L (ppb)
0.1 - 0.5 µg/L (ppb)
LOQ (Limit of Quantitation)
8 - 15 µg/L
30 - 45 µg/L
0.5 - 2.0 µg/L
Linearity ()
> 0.998 (10-1000 µg/L)
> 0.990 (50-1000 µg/L)
> 0.999 (1-500 µg/L)
Recovery
92% ± 4%
85% ± 8%
98% ± 2%
Matrix Tolerance
High (LLE removes sugars/salts)
Medium (SPE breakthrough risk)
Low (Ion suppression common)
Stability of Derivative
Weeks (at 4°C)
Hours (Hydrolysis risk)
N/A (Analyzed as free acid)
Cost Per Sample
Low
Medium
High
Expert Insight: Why Choose Method A?
While LC-MS/MS (Method C) offers superior sensitivity, Method A (GC-MS with Methylation) is the recommended protocol for most laboratories. It provides the best balance of specificity (structural confirmation via EI fragmentation) and robustness . The methyl ester is chemically stable, allowing for automated batch runs without degradation, unlike the moisture-sensitive TMS derivative in Method B.
Part 3: Detailed Experimental Protocol (Method A)
This protocol utilizes Acid-Catalyzed Methylation , which is preferred over base-catalyzed methods for free fatty acids to ensure complete conversion.
Phase 1: Sample Preparation & Extraction
Objective: Isolate 2-Undecynoic acid from the aqueous beverage matrix while removing sugars and polar interferences.
Aliquot: Transfer 10 mL of beverage sample into a 50 mL centrifugation tube.
Internal Standard Spike: Add 50 µL of 10-Undecynoic acid (IS) solution (100 µg/mL in methanol).
Why: 10-Undecynoic acid is a structural isomer with similar extraction properties but distinct retention time.
Acidification: Add 0.5 mL of 1M HCl to adjust pH < 2.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Inlet: Splitless mode (1 min purge), 250°C.
Oven Program:
Initial: 100°C (hold 1 min)
Ramp 1: 15°C/min to 200°C
Ramp 2: 5°C/min to 240°C (hold 5 min)
Detection (SIM Mode):
Target Ion (Quant): m/z 137 (
, Loss of )
Qualifier Ions: m/z 165 (
, Loss of ), m/z 95, m/z 81.
Note: The molecular ion (m/z 196) is often weak in EI spectra of fatty acid esters; fragment ions provide better sensitivity.
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the critical decision pathways and process flow for the extraction and derivatization of 2-Undecynoic acid.
Figure 1: Optimized workflow for the extraction and derivatization of 2-Undecynoic acid from beverage matrices, highlighting the critical phase-transfer steps.
Part 5: Quality Assurance & Self-Validation
To ensure this protocol is "self-validating" in your laboratory, implement the following checks:
The "Ghost Peak" Check: Run a solvent blank containing only the derivatization reagents (BF3-MeOH). If a peak appears at the retention time of Methyl 2-undecynoate, your reagents are contaminated (common with aged fatty acid standards).
Derivatization Efficiency Monitor: Spike a sample with Palmitic Acid-d31 (deuterated). If the recovery of Palmitic Acid-d31 methyl ester is <90%, the methylation reaction time or temperature is insufficient.
Resolution Check: Ensure baseline separation between Methyl 2-undecynoate (Target) and Methyl 10-undecynoate (Internal Standard). These isomers have identical mass spectra but distinct retention times on polar columns.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55444, Methyl 2-undecynoate. Retrieved from [Link]
FooDB (2024). Compound Summary: Methyl 2-undecynoate (FDB002921). The Food Database. Retrieved from [Link]
Ahmad, M., et al. (2020). Comparative characterization of Fatty acids composition of wild and cultivated varieties of Olea europaea by GC-MS. Bulletin of Environment, Pharmacology and Life Sciences. Retrieved from [Link]
Craig, A. P., et al. (2014). Development of a gas chromatography-mass spectrometry method for the quantification of glucaric acid derivatives in beverage substrates. International Journal of Analytical Chemistry. Retrieved from [Link]
Comparative Reactivity Guide: 2-Undecynoic Acid vs. 2-Octynoic Acid
This guide provides an in-depth technical comparison of 2-Octynoic Acid and 2-Undecynoic Acid , designed for researchers in medicinal chemistry and lipid biochemistry. Executive Summary While 2-Octynoic Acid (C8) and 2-U...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 2-Octynoic Acid and 2-Undecynoic Acid , designed for researchers in medicinal chemistry and lipid biochemistry.
Executive Summary
While 2-Octynoic Acid (C8) and 2-Undecynoic Acid (C11) share the same
-acetylenic electrophilic core, their divergent lipophilicity profiles dictate distinct reactivity behaviors in biological and synthetic contexts.
2-Octynoic Acid acts as a rapid, high-bioavailability electrophile . Its lower LogP allows it to exist as a free monomer in aqueous-organic interfaces, facilitating rapid Michael addition to nucleophiles (e.g., Glutathione). This correlates with its known profile as a potent skin sensitizer (in ester form).
2-Undecynoic Acid functions as a lipophilic, slow-release electrophile . Its higher chain length drives rapid micellar aggregation or membrane intercalation, effectively "sequestering" the electrophilic core from aqueous nucleophiles. It is preferred when targeting hydrophobic pockets or requiring sustained lipophilicity without immediate depletion by cytosolic thiols.
Part 1: Physicochemical Profile & Structural Analysis
The primary differentiator is the alkyl tail length, which shifts the molecule from a water-soluble irritant (C8) to a lipid-mimetic agent (C11).
Feature
2-Octynoic Acid
2-Undecynoic Acid
Implication for Research
Formula
C11 mimics fatty acids (e.g., Lauric) more closely.
MW
140.18 g/mol
182.26 g/mol
LogP (Calc)
~2.6 – 2.9
~4.1 – 4.4
Critical: C11 is >10x more lipophilic, crossing membranes but aggregating in buffer.
CMC (Critical Micelle Conc.)
High (~20-30 mM)
Low (~1-3 mM)
C11 forms micelles at lower concentrations, shielding the alkyne.
Physical State
Low-melting solid / Oil
Solid / Oil
C8 is more volatile (perfumery relevance).
Electrophilicity ( parameter)
High
High (Sterically similar)
The intrinsic reactivity of the alkyne is identical; apparent reactivity differs.
Expert Insight: Do not conflate 2-Undecynoic acid (internal alkyne) with 10-Undecenoic acid (terminal alkene, antifungal). The 2-alkyne moiety is a Michael acceptor; the 10-alkene is not.
Part 2: Chemical Reactivity & Mechanism
Both acids function as Michael Acceptors . The electron-withdrawing carboxylic acid polarizes the triple bond, making C3 susceptible to nucleophilic attack by thiols (cysteine, glutathione) or amines.
Mechanism: Thiol-Michael Addition
The reaction proceeds via a soft-soft interaction. In biological media (pH 7.4), the thiolate anion (
) attacks the -carbon (C3).
Figure 1: Mechanism of Thiol-Michael addition to 2-alkynoic acids. The reaction is irreversible under physiological conditions.
Kinetic Comparison
Experimental data on homologous series suggests a "cutoff" effect due to solubility:
2-Octynoic Acid: Exhibits pseudo-first-order kinetics in excess thiol. The molecule is sufficiently soluble to exist as a monomer, allowing rapid attack.
2-Undecynoic Acid: Exhibits non-linear kinetics above its CMC.
Apparent Rate (
): Reduced.[1] The hydrophobic tail drives the molecule into the core of micelles (or binds albumin in serum), shielding the electrophilic C2-C3 bond from aqueous nucleophiles.
Part 3: Biological Performance & Toxicity[1][2]
1. Skin Sensitization (LLNA Data)
2-Octynoic acid esters (e.g., Methyl 2-octynoate, "Folione") are classified as strong sensitizers (Category 1A).
Data: EC3 value (concentration inducing 3-fold lymph node proliferation) is ~0.2% - 0.5% for C8 esters.
Reasoning: 2-Undecynoic acid is too lipophilic to partition effectively into the viable epidermis without getting trapped in the stratum corneum lipids, or it lacks the volatility to penetrate rapidly.
2. Enzyme Inhibition (Fatty Acid Oxidation)
2-Alkynoic acids are "suicide substrates" for acyl-CoA dehydrogenases.
2-Octynoic Acid: Poor substrate for long-chain specific enzymes.
2-Undecynoic Acid: Better mimic for medium/long-chain fatty acids (LCFA). It is activated to 2-undecynoyl-CoA , which then irreversibly binds to the active site FAD of acyl-CoA dehydrogenases, halting
-oxidation.
Application: Use 2-Undecynoic acid when studying mitochondrial fatty acid oxidation disorders; use 2-Octynoic acid for cytosolic targets or surface sterilization.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-Undecynoic Acid (Carboxylation)
Standardize this protocol for both acids by changing the starting alkyne.
Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add 1-Decyne (10 mmol) and dry THF (50 mL). Cool to -78°C .
Lithiation: Dropwise add n-BuLi (11 mmol, 4.4 mL) over 15 mins. Stir for 1 hour at -78°C. Solution typically turns pale yellow.
Carboxylation: Bubble dry
gas (passed through ) into the solution for 30 mins while warming to 0°C. Alternatively, add crushed dry ice (excess) directly if anhydrous conditions are strictly maintained.
Quench: Quench with 10% HCl (aq) until pH ~2.
Workup: Extract with Diethyl Ether (3x). Wash organics with Brine. Dry over
.
Purification: Recrystallize from Hexanes (C11 is solid) or Vacuum Distillation (C8 is liquid/low-melt solid).
Protocol B: Reactivity Assay (GSH Depletion)
Self-validating assay to quantify electrophilicity.
Incubation: Add 2-Undecynoic Acid (100 µM) to the GSH solution. (Use DMSO stock; final DMSO <1% to minimize micelle effects).
Control: GSH + DMSO only.
Comparative: GSH + 2-Octynoic Acid.
Time-Course: Aliquot samples at t = 0, 5, 15, 30, 60 min.
Quantification: React aliquots with DTNB (1 mM). Measure Absorbance at 412 nm .
Calculation: % Reactivity =
.
Expectation: 2-Octynoic acid will show >50% depletion within 15 mins. 2-Undecynoic acid will show slower depletion (~20-30%) due to aggregation/solubility limits.
Part 5: Workflow Visualization
Figure 2: Integrated workflow for synthesis and reactivity validation of 2-alkynoic acids.
References
Carballeira, N. M., et al. (2012). Antibacterial activity of 2-alkynoic fatty acids against multidrug resistant bacteria. Chemistry and Physics of Lipids , 165(6), 676-682. Link
Schwöbel, J. A. H., et al. (2010). Michael-type addition of glutathione to α,β-unsaturated carbonyl compounds: Kinetics and prediction. Chemical Research in Toxicology , 23(10), 1572-1582. Link
Bhatia, S. P., et al. (2008). Fragrance material review on methyl 2-octynoate. Food and Chemical Toxicology , 46(11), S228-S231. Link
Morbidoni, H. R., et al. (2006). Inhibition of Mycobacterial Fatty Acid Elongation by 2-Alkynoic Acids. Journal of Bacteriology , 188(5), 1648-1654. Link
FTIR characteristic peaks for alpha,beta-acetylenic acids
Advanced Characterization of -Acetylenic Acids via FTIR Executive Summary In drug discovery and advanced organic synthesis, -acetylenic acids (alk-2-ynoic acids) serve as critical intermediates for "click" chemistry, het...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Characterization of
-Acetylenic Acids via FTIR
Executive Summary
In drug discovery and advanced organic synthesis,
-acetylenic acids (alk-2-ynoic acids) serve as critical intermediates for "click" chemistry, heterocycle formation, and natural product synthesis. Distinguishing these moieties from their saturated or ethylenic (alkenyl) counterparts is a frequent analytical challenge.
This guide provides a definitive technical comparison of the FTIR spectral characteristics of
-acetylenic acids. Unlike generic spectral guides, we focus on the conjugative interplay between the alkyne and the carboxyl group, providing researchers with a self-validating protocol to confirm structural identity without immediate recourse to NMR.
Structural & Electronic Context
To interpret the spectrum, one must understand the electronic environment. In
-acetylenic acids, the triple bond () is directly conjugated with the carbonyl ().
Mechanism of Shift
Resonance Effect: The
-electron delocalization () increases the single-bond character of the carbonyl, theoretically lowering its stretching frequency.
Inductive Effect: The
-hybridized carbon of the alkyne is more electronegative than the carbon of an alkene. This withdraws electron density through the sigma framework, which can stiffen the bond, opposing the resonance effect.
Net Result: The
stretch in acetylenic acids appears at a lower frequency than saturated acids but often slightly higher or comparable to -alkenic acids, creating a diagnostic overlap. The differentiation relies heavily on the stretching region.
Comparative Spectral Analysis
The following table contrasts the three primary classes of carboxylic acids encountered in synthesis.
Table 1: Characteristic Frequency Comparison
Functional Group
Stretch (Dimer)
or
Diagnostic Intensity
Saturated Acid (e.g., Propionic acid)
1710 – 1725 cm⁻¹
None
N/A
-Alkenic Acid (e.g., Crotonic acid)
1690 – 1705 cm⁻¹
1630 – 1660 cm⁻¹ ()
is often weak/medium.
-Acetylenic Acid (e.g., 2-Butynoic acid)
1680 – 1710 cm⁻¹
2200 – 2260 cm⁻¹ ()
is Strong/Sharp.
Detailed Band Analysis
A. The Carbonyl Region ()
While saturated acids consistently appear above
, -acetylenic acids show a "red shift" due to conjugation.
Observation: Expect a strong, broad peak centered near
in the solid state (dimer).
Differentiation: You cannot distinguish acetylenic from alkenic acids using only the carbonyl peak due to spectral overlap.
B. The Triple Bond Region () — The Fingerprint
This is the most critical diagnostic region.
Physics of Intensity: In isolated internal alkynes (e.g., 3-hexyne), the
stretch is weak or silent due to high symmetry (no change in dipole moment).
The Conjugation Advantage: In
-acetylenic acids, the electron-withdrawing carboxyl group creates a strong dipole across the triple bond.
Result: A strong, sharp peak appears between
. This peak is absent in alkenic/saturated acids and weak in non-conjugated alkynes.
C. The Hydroxyl Region (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
)
Dimerization: Like all carboxylic acids, these form hydrogen-bonded dimers. Look for the characteristic "broad, jagged" absorption that often overlaps with C-H stretches.
Absence of Terminal C-H: Unlike terminal alkynes (which show a sharp
at ), internal alk-2-ynoic acids lack this feature.
Visualization of Logic & Structure
Diagram 1: Spectral Identification Decision Tree
This logic flow ensures accurate classification of the acid based on spectral data.
Caption: Decision tree for distinguishing acetylenic acids from saturated and alkenic analogs based on C=O and C≡C shifts.
Experimental Protocol: Validating the Spectrum
To ensure the spectral features described above are not artifacts of sample preparation, follow this protocol.
Method: Solid State Analysis (KBr Pellet)
Carboxylic acids are best analyzed in the solid state to maintain the dimer structure, which stabilizes the C=O frequency.
Preparation: Mix 1-2 mg of the
-acetylenic acid with ~100 mg of dry KBr powder.
Grinding: Grind thoroughly in an agate mortar. Note: Inadequate grinding causes the "Christiansen effect," leading to distorted baselines near strong peaks.
Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.
Acquisition: Scan from
to (Resolution: , Scans: 16 or 32).
Self-Validation Checklist
References
LibreTexts Chemistry. (2023). Infrared Spectra of Carboxylic Acids and Derivatives.[1][2][3][4][5] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & The Isomeric Challenge
The separation of C11 fatty acid isomers presents a unique chromatographic challenge. Unlike long-chain fatty acids (LCFAs) where methylene selectivity dominates, medium-chain fatty acids (MCFAs) like Undecanoic acid (C11:0) and its isomers—such as 10-Undecenoic acid (C11:1) or branched variants (iso-C11 )—possess subtle hydrophobic differences that demand precise stationary phase selection.
This guide objectively compares the performance of standard C18 (ODS) chemistries against C30 (Triacontyl) phases. While C18 remains the workhorse for general hydrophobicity-based separation, C30 offers superior shape selectivity for structural isomers.[1] Furthermore, because C11 fatty acids lack strong UV chromophores, this guide details a self-validating derivatization protocol using p-Bromophenacyl Bromide (p-BPB) to enhance detection sensitivity by 100-fold compared to direct low-wavelength UV.
Experimental Methodology: The Self-Validating Protocol
To ensure data integrity and reproducibility, we utilize a pre-column derivatization workflow. This transforms the fatty acids into strong UV-absorbing phenacyl esters, enabling detection at 254 nm with high signal-to-noise ratios.
Reagents & Derivatization Workflow
Objective: Convert carboxylic acid (-COOH) to p-bromophenacyl ester.
Reagent A: 10 mg/mL p-Bromophenacyl bromide in Acetonitrile (ACN).
Catalyst/Base: Triethylamine (TEA) or Potassium Carbonate (K₂CO₃).
Solubilization: Dissolve 5 mg of fatty acid sample in 1 mL Acetone/ACN (1:1).
Addition: Add 50 µL of Reagent A and 10 µL of TEA.
Incubation: Heat at 60°C for 15 minutes in a sealed reaction vial. (Visual Check: Solution should remain clear; precipitation indicates salt formation).
Quench: Cool to room temperature; add 10 µL acetic acid to neutralize excess base.
Filtration: Filter through 0.2 µm PTFE syringe filter before injection.
HPLC System Configurations
Parameter
System A: The Standard (C18)
System B: Shape Selective (C30)
Column
C18 (Octadecyl), 150 x 4.6 mm, 3 µm
C30 (Triacontyl), 150 x 4.6 mm, 3 µm
Mechanism
Hydrophobic Interaction
Hydrophobic + Steric/Shape Selectivity
Mobile Phase
ACN:Water (80:20 v/v) Isocratic
Methanol:Water (90:10 v/v) Isocratic
Flow Rate
1.0 mL/min
0.8 mL/min (Higher backpressure on C30)
Detection
UV @ 254 nm (Ester linkage)
UV @ 254 nm
Temp
30°C
25°C (Lower temp enhances shape selectivity)
Visualizing the Workflow
The following diagram illustrates the critical path from sample preparation to data acquisition, highlighting the derivatization checkpoint.
Figure 1: Analytical workflow for C11 Fatty Acid profiling using p-BPB derivatization.
Comparative Performance & Retention Data
The following data summarizes the retention behavior of C11 isomers. Note that in Reverse Phase (RP) chromatography, retention is governed by the "Hydrophobic Subtraction Model."[2]
Retention Time (RT) Comparison[3][4]
Analyte
Structure
System A (C18) RT (min)
System B (C30) RT (min)
Elution Logic
10-Undecenoic
C11:1 (10)
4.2
5.1
Double bond reduces hydrophobicity; elutes first.
iso-Undecanoic
Branched (C11:0)
5.8
6.5
Branching reduces effective surface area vs. linear.
Undecanoic
Linear (C11:0)
6.5
8.2
Max hydrophobicity; elutes last.
Analysis of Selectivity[5][6]
System A (C18): Provides rapid separation based primarily on carbon number and unsaturation. The resolution (
) between iso-C11 and n-C11 is often marginal () because the hydrophobic surface area difference is slight.
System B (C30): The long C30 alkyl chains create "slots" in the stationary phase. Linear molecules (Undecanoic) fit deeply into these slots, maximizing interaction. Branched isomers (iso-C11) or "kinked" unsaturated molecules (cis-isomers) are sterically hindered from entering these slots deeply.
Result: Significantly higher resolution (
) between structural isomers compared to C18.
Mechanistic Discussion
Understanding the molecular interaction is vital for method development. The separation is not random; it is driven by the Hydrophobic Subtraction Model .
Unsaturation Effect: A double bond (as in 10-Undecenoic acid) is more polar than a single bond. In RP-HPLC, this decreases the partition coefficient (
), causing earlier elution. Typically, one double bond reduces retention equivalent to losing ~2 carbon atoms.[3]
Branching Effect: Branched isomers have a smaller hydrodynamic radius and less surface area available for Van der Waals forces compared to their linear counterparts. Therefore, iso-isomers elute before n-isomers.
C30 Specificity: The C30 phase enhances the "Branching Effect" through steric exclusion.
Visualization of Separation Mechanism
Figure 2: Mechanistic comparison of C18 vs. C30 stationary phase interactions with C11 isomers.
Conclusion & Recommendation
For general profiling of C11 fatty acids where speed is the priority, System A (C18) is sufficient. However, if the analytical goal is the precise quantitation of structural isomers (e.g., distinguishing iso-undecanoic from n-undecanoic), System B (C30) is the authoritative choice due to its superior shape selectivity.
Critical Success Factor: Regardless of the column chosen, the p-BPB derivatization step is non-negotiable for UV detection to ensure sensitivity in the picomole range.
References
Borch, R. F. (1975).[4] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437-2439.[4] Link
Sander, L. C., & Wise, S. A. (1993). Shape selectivity in reversed-phase liquid chromatography for the separation of planar and non-planar solutes. Journal of Chromatography A, 656(1-2), 335-351. Link
Sigma-Aldrich. (2023). HPLC Analysis of Undecenoic Acid in Antifungal Spray on Ascentis® Express C18. Supelco Analytical Applications. Link
Nikolova-Damyanova, B. (2018). Reversed-Phase HPLC of Fatty Acids. AOCS Lipid Library. Link
Analytical Standards for 2-Undecynoic Acid Quantification: A Comparative Methodological Guide
Executive Summary & Strategic Context 2-Undecynoic acid (2-UDA, CAS: 5963-14-4) is a specialized medium-chain fatty acid derivative characterized by a terminal carboxylic acid and an -alkynyl unsaturation (triple bond at...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
2-Undecynoic acid (2-UDA, CAS: 5963-14-4) is a specialized medium-chain fatty acid derivative characterized by a terminal carboxylic acid and an
-alkynyl unsaturation (triple bond at C2). Unlike its alkene analog (2-undecenoic acid), 2-UDA serves as a critical chemical probe in metabolic labeling (via "click" chemistry) and has recently emerged as a defect marker in fermentation processes (e.g., in MiXi beverage production).
Precise quantification of 2-UDA is challenging due to its amphiphilic nature and the potential for triple-bond migration or reduction during aggressive derivatization. This guide compares the performance of analytical standards across two primary quantification platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Core Recommendation
For High-Throughput Screening: Use LC-MS/MS (Negative ESI) with a structural analog internal standard (e.g., 2-Decynoic acid). It offers superior sensitivity (LOD < 1 ng/mL) without the need for derivatization.
For Structural Confirmation: Use GC-MS with methyl ester derivatization (BF3-MeOH). This method provides definitive fragmentation patterns to distinguish 2-UDA from isomeric alkenoic acids.
Critical Quality Attributes (CQAs) of Analytical Standards
Before selecting a quantification strategy, the quality of the reference material must be verified. 2-UDA standards are prone to specific degradation pathways.
Attribute
Specification Target
Why It Matters
Purity
(GC/Titration)
Impurities often include 2-undecenoic acid (reduction product) or undecanoic acid, which interfere with quantification.
Isotopic Labeling
n/a (Custom Synthesis)
No commercial deuterated 2-UDA exists. Action: Use d3-Lauric acid or 2-Decynoic acid as a surrogate Internal Standard (IS).
Physical State
Low-melting solid/Liquid
2-UDA has a melting point near room temperature. Protocol: Always warm to 30°C and vortex before weighing to ensure homogeneity.
Stability
Store at -20°C
The C2 triple bond is susceptible to nucleophilic attack and oxidation. Avoid protic solvents for long-term storage.
Comparative Analysis of Quantification Strategies
Scenario A: GC-MS Quantification (The Robust Standard)
GC-MS is the traditional workhorse but requires derivatization to render the carboxylic acid volatile.
Peak Tailing (LC-MS): Free fatty acids often tail on C18 columns due to silanol interactions. Solution: Add 5mM Ammonium Acetate to the aqueous mobile phase to buffer the pH and improve peak symmetry.
Loss of Signal (GC-MS): If the methyl ester peak is missing, the BF3 reagent may be old (absorbed water). Solution: Use fresh reagent or switch to Methyl Chloroformate (MCF) derivatization, which works in aqueous media.
Isomer Interference: Ensure your chromatographic method separates 2-Undecynoic acid from 10-Undecenoic acid (Undecylenic acid). The triple bond at C2 elutes differently than the terminal double bond at C10, but resolution must be verified with a mixed standard.
References
RSC Publishing. (2025). Production process defects of MiXi beverage detected by neutral desorption extractive electrospray ionization mass spectrometry.[1] (Identifies 2-undecynoic acid as a key defect marker).
National Institute of Standards and Technology (NIST). Undecylenic acid and related fatty acid standards.
Liebeke, M., et al. (2008). Depletion of thiol‐containing proteins in response to quinones in Bacillus subtilis. (Methodology for methoximation/silylation of organic acids).
2-Undecynoic Acid: Proper Disposal and Handling Procedures
[1][2][3][4] Executive Summary & Chemical Identity 2-Undecynoic acid is an -acetylenic fatty acid.[1][2] Unlike its alkene cousins (e.g., 10-undecenoic acid), the presence of a triple bond conjugated with the carboxylic...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary & Chemical Identity
2-Undecynoic acid is an
-acetylenic fatty acid.[1][2] Unlike its alkene cousins (e.g., 10-undecenoic acid), the presence of a triple bond conjugated with the carboxylic acid group at the C2 position confers specific reactivity profiles—specifically susceptibility to nucleophilic attack (Michael-type addition) and exothermic neutralization.[1][2]
Effective disposal requires strict segregation from strong oxidizers and bases to prevent uncontrolled exothermic events. This guide supersedes generic "organic waste" protocols by addressing the specific moiety risks of alkynoic acids.
Parameter
Data
Chemical Name
2-Undecynoic Acid
CAS Number
5963-14-4
Molecular Formula
Physical State
Solid (low melting point) or Liquid (depending on purity/temp)
Standard operating procedures often treat all organic acids identically. However, 2-Undecynoic acid requires nuanced handling due to two functional groups:[1][2]
Carboxylic Acid (
): Proton donor. Reacts exothermically with bases.
Conjugated Alkyne (
): The triple bond at the 2-position is electron-deficient.[1][2] It is stable under ambient conditions but can react violently with strong oxidizers or heavy metal azides (forming explosive acetylides if the terminal proton were present, though less likely in the 2-position, the risk of metal complexation remains).
Cyanides/Sulfides: Risk of generating toxic HCN or
gas in acidic media.
Disposal Workflows
Scenario A: Benchtop Waste (Small Scale < 100 mL)
Use this protocol for experimental residues and contaminated glassware rinses.
Consolidation: Collect waste in a dedicated "Organic Acid" or "Non-Halogenated Organic" waste container.
Solvent Rinse: Rinse glassware with a compatible solvent (e.g., Ethanol). Add rinsate to the same container.
Labeling: Affix a hazardous waste label. Clearly mark "2-Undecynoic Acid" and check "Irritant" and "Corrosive" (if pH < 2).
Scenario B: Stockout/Bulk Disposal (> 100 mL)
Use this protocol for expired inventory or surplus neat chemical.
Do not pour down the drain. Even if neutralized, fatty acids can precipitate in plumbing, causing blockages, and high COD (Chemical Oxygen Demand) violates municipal wastewater permits.
Container Inspection: Ensure the original container is intact. If the cap is degraded, transfer to a High-Density Polyethylene (HDPE) or glass bottle.
Secondary Containment: Place the bottle in a chemically resistant bin.
Waste Stream Selection: Route to High BTU Incineration . This is the environmentally preferred method for organic acids, ensuring complete destruction of the alkyne backbone.
Decision Logic & Workflow Diagram
The following diagram illustrates the decision-making process for disposing of 2-Undecynoic acid, ensuring compliance with RCRA regulations and lab safety standards.
Figure 1: Decision matrix for the segregation and disposal of 2-Undecynoic acid, prioritizing pH assessment for RCRA coding.
Emergency Response: Spills
In the event of a spill, immediate action is required to prevent exposure and environmental release.[3][4]
Isolate: Evacuate the immediate area. Ensure adequate ventilation.[5][4][6][7]
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If mist is generated, use a respirator.[4][7]
Containment:
Do not use paper towels (combustible risk with concentrated acids).
Use vermiculite , dry sand , or a commercial acid-neutralizing absorbent pad.[1]
Cleanup:
Scoop absorbed material into a wide-mouth hazardous waste jar.
Wipe the surface with a dilute soap solution, followed by water.
Dispose of all cleanup materials as hazardous waste (Scenario A).
Regulatory Compliance (USA - RCRA)[1][2]
Compliance relies on accurate waste characterization.
Characteristic Waste (Corrosivity): If the waste solution has a pH
2, it must be managed under waste code D002 [1].[8]
Listed Waste: 2-Undecynoic acid is not explicitly listed on the EPA P-list or U-list.[1][2] Therefore, it is regulated based on its characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) [2].[1]
Labeling Requirements: Labels must read "Hazardous Waste," identify the specific contents ("2-Undecynoic Acid"), and indicate the start date of accumulation.
References
U.S. Environmental Protection Agency.[9] (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved October 26, 2023, from [Link]
National Center for Biotechnology Information. (2023).[6][9] PubChem Compound Summary for CID 22616, 2-Undecynoic acid. Retrieved October 26, 2023, from [Link][1][2]
Personal protective equipment for handling 2-Undecynoic acid
Executive Summary & Risk Profile 2-Undecynoic acid is an -unsaturated fatty acid derivative characterized by a triple bond conjugated to the carboxylic acid group. Unlike simple saturated fatty acids (e.g., Undecanoic ac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Profile
2-Undecynoic acid is an
-unsaturated fatty acid derivative characterized by a triple bond conjugated to the carboxylic acid group. Unlike simple saturated fatty acids (e.g., Undecanoic acid), the conjugated alkyne moiety increases the compound's electrophilicity.
From a safety perspective, this introduces two distinct risk vectors:[1][2]
Acidic Corrosivity/Irritation: The free carboxylic acid acts as a proton donor, capable of causing immediate tissue irritation (Skin Irrit. 2, Eye Irrit. 2A).
Lipophilic Penetration: The C11 alkyl chain renders the molecule highly lipophilic. This allows it to penetrate the stratum corneum (outer skin layer) more effectively than short-chain acids, potentially delivering the acidic and reactive alkyne payload into deeper tissue layers.
Core Directive: Treat this compound not just as an acid, but as a lipophilic irritant with potential Michael-acceptor reactivity. Standard "lab coat and latex" protocols are insufficient for rigorous safety.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling 2-Undecynoic acid in synthesis or analytical workflows.
Protection Zone
Required Equipment
Technical Justification (The "Why")
Hand Protection
Nitrile (Double-Gloved) or Neoprene (Min. Thickness: 0.11 mm / 5 mil)
Permeation Resistance: Latex is permeable to lipophilic organic acids. Nitrile offers superior resistance to the fatty chain. Double-gloving provides a sacrificial outer layer against splashes, preserving the inner barrier.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1 / EN 166)
Vapor & Splash: Safety glasses with side shields are insufficient. As a potential liquid or low-melting solid, splash risk is high. Goggles seal the eyes against corrosive vapors and accidental droplets.
Respiratory
Fume Hood (Primary)N95/P100 (Secondary)
Mucosal Irritation: Organic acid vapors are potent respiratory irritants (H335). Handling outside a hood requires a respirator with organic vapor (OV) cartridges.
Body
Lab Coat (Poly/Cotton) + Chemical Apron
Saturation Prevention: Cotton absorbs liquids, keeping them against the skin. A chemical-resistant apron (PVC or rubber) prevents saturation during spills.
Operational Protocol: The "Zero-Contact" Workflow
This protocol is designed to create a self-validating safety loop. If you cannot complete a step (e.g., the fume hood flow is low), the process must halt.
Phase 1: Pre-Handling Verification
Check Physical State: 2-Undecynoic acid may be a solid or liquid depending on purity and ambient temperature (Melting point approx. 35-40°C). If solid, do not heat openly to melt; use a warm water bath to prevent vapor generation.
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.
Neutralization Prep: Prepare a saturated sodium bicarbonate (
) solution before opening the bottle. This is your immediate "stop button" for spills.
Phase 2: Active Handling
Weighing: Use a static-free spatula. Fatty acids can be sticky; avoid "flicking" the spatula, which creates invisible micro-droplets.
Transfer: Always transfer vessels within a secondary container (e.g., a plastic tray). This captures drips that would otherwise contaminate the benchtop.
Solubilization: When dissolving in organic solvents (e.g., DMSO, Ethanol), add the solvent to the acid to minimize splashing.
Phase 3: Decontamination & Doffing
Wipe Down: Wipe all exterior surfaces of flasks/vials with a dry Kimwipe, then a solvent-dampened wipe, before removing them from the hood.
Glove Removal: Use the "beak method" (pulling one glove off by the palm, then sliding a finger under the second glove) to ensure the outside of the gloves never touches skin.
Hand Wash: Wash hands with soap and cool water . Hot water opens pores, potentially increasing absorption of any trace residues.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling 2-Undecynoic acid, emphasizing the "Stop/Go" decision points.
Caption: Operational logic flow for handling 2-Undecynoic acid, including critical "Stop" points for ventilation failure and spill response.
Disposal & Environmental Compliance
Do NOT dispose of down the drain.
As a lipophilic organic acid, 2-Undecynoic acid can coat plumbing and interfere with municipal water treatment biological systems.
Segregation: Collect in a waste container labeled "Organic Waste - Acidic" .
Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides), as the alkyne group can react violently.
Rinsing: Rinse glassware with Ethanol or Acetone into the waste container before washing with water. The compound is water-insoluble; water alone will not clean the glass.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5282728, 2-Undecenoic Acid (Isomer Analog Safety Data). Retrieved from [Link]
University of Washington EH&S. Organic Acid Standard Operating Procedures. Retrieved from [Link]